N-ethyl-2-fluoroaniline
Description
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Properties
IUPAC Name |
N-ethyl-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSZDXLOSMUCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371896 | |
| Record name | N-ethyl-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2707-64-4 | |
| Record name | N-Ethyl-2-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2707-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-ethyl-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-ethyl-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for N-ethyl-2-fluoroaniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details the reaction mechanisms, experimental protocols, and comparative data for the two principal synthetic methodologies: reductive amination and direct N-alkylation.
Introduction
This compound is a valuable substituted aniline derivative. The presence of the fluorine atom at the ortho position significantly influences the molecule's electronic properties, pKa, and lipophilicity, making it an attractive building block in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide offers detailed procedures and mechanistic insights to aid researchers in the efficient and reliable synthesis of this important compound.
Synthesis via Reductive Amination
Reductive amination is a highly efficient and widely used method for the formation of amines. This "one-pot" reaction involves the initial formation of an imine from 2-fluoroaniline and an aldehyde (acetaldehyde), which is then reduced in situ to the desired this compound. This method is favored for its operational simplicity and its alignment with the principles of green chemistry.[1]
Reaction Mechanism
The reaction proceeds in two main steps:
-
Imine Formation: The nucleophilic nitrogen of 2-fluoroaniline attacks the electrophilic carbonyl carbon of acetaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an N-(2-fluorophenyl)ethan-1-imine.
-
Reduction: The imine is then reduced to the corresponding secondary amine, this compound, using a suitable reducing agent.
Experimental Protocol
This protocol is adapted from a similar synthesis of N-ethyl-2,6-diethyl aniline.[2]
Materials:
-
2-Fluoroaniline
-
Acetaldehyde
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
2-Propanol
-
Water
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a round-bottom flask containing Pd/C (0.1 equivalents), add a solution of ammonium formate (10 equivalents) in a 9:1 mixture of 2-propanol and water.
-
Stir the mixture for 5 minutes to activate the catalyst.
-
Add 2-fluoroaniline (1 equivalent) and acetaldehyde (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 30-60 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dilute the residue with dichloromethane and wash with a brine solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
References
Spectroscopic data of N-ethyl-2-fluoroaniline (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of N-ethyl-2-fluoroaniline
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of directly published experimental spectra for this compound, this document presents a predictive analysis based on its structural components and draws comparisons with closely related, well-characterized analogs. The guide details expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a visual workflow for the analytical process.
Molecular Structure and Properties
Spectroscopic Data Presentation
The following sections and tables summarize the predicted and known spectroscopic data for this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4] The predicted ¹H and ¹³C NMR chemical shifts for this compound in a solvent like CDCl₃ are presented below, based on data from analogous compounds such as 2-fluoroaniline and N-ethylaniline.[5][6][7]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR Data | ¹³C NMR Data | ||
| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |
| H (N-H) | ~3.5 - 4.5 (broad s) | C (C-F) | ~150 - 155 (d, ¹JCF ≈ 240 Hz) |
| Aromatic H (ortho to NH) | ~6.6 - 6.8 (m) | C (C-NH) | ~135 - 140 (d, ²JCF ≈ 10 Hz) |
| Aromatic H (meta to NH) | ~6.9 - 7.1 (m) | Aromatic CH | ~115 - 125 |
| Aromatic H (para to NH) | ~6.8 - 7.0 (m) | Aromatic CH | ~114 - 118 (d, JCF ≈ 3-5 Hz) |
| Aromatic H (ortho to F) | ~6.9 - 7.1 (m) | Aromatic CH | ~123 - 127 (d, JCF ≈ 7-9 Hz) |
| Methylene H (-CH₂-) | ~3.1 - 3.3 (q, J ≈ 7.1 Hz) | Methylene C (-CH₂-) | ~38 - 42 |
| Methyl H (-CH₃) | ~1.2 - 1.4 (t, J ≈ 7.1 Hz) | Methyl C (-CH₃) | ~13 - 16 |
Note: 's' denotes singlet, 't' triplet, 'q' quartet, 'm' multiplet, and 'd' doublet. J values represent coupling constants.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the presence of key functional groups.[4] The spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C=C, C-N, and C-F bonds.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3350 - 3450 | Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |
| C-H (Aliphatic) | Stretching | 2850 - 2980 | Medium-Strong |
| C=C (Aromatic) | Stretching | 1580 - 1620, 1450 - 1520 | Strong-Medium |
| N-H | Bending | 1500 - 1550 | Medium |
| C-N (Aromatic Amine) | Stretching | 1250 - 1350 | Strong |
| C-F (Aryl Fluoride) | Stretching | 1200 - 1280 | Strong |
Note: These are predicted ranges and can vary based on the molecular environment and sample preparation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[4] For this compound, the molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight.
Table 3: Predicted Mass Spectrometry (MS) Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 139 | Molecular Ion |
| [M-CH₃]⁺ | 124 | Loss of a methyl radical |
| [M-C₂H₄]⁺ | 111 | Loss of ethylene via McLafferty rearrangement |
| [C₆H₅FN]⁺ | 110 | Loss of an ethyl radical |
| [C₆H₄F]⁺ | 95 | Loss of ethylamine |
Experimental Protocols
Detailed methodologies are crucial for accurate and reproducible spectroscopic analysis.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh between 5 to 20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, inside a clean NMR tube.[8] Ensure the sample is fully dissolved, using gentle vortexing if necessary.[8]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[9]
-
Data Acquisition: Place the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to ensure homogeneity. Acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the raw Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.[10] Chemical shifts should be referenced to an internal standard like Tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is likely a liquid at room temperature, prepare a thin film by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[4] If the sample is solid, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[4][10]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[4]
-
Data Acquisition: Record a background spectrum of the empty sample holder or clean salt plates. Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[4][10] The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups within the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol or acetonitrile.[4]
-
Instrumentation: Use a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.[1]
-
Ionization: Introduce the sample into the ion source. Electron Ionization (EI) is a common method where the sample is vaporized and bombarded with high-energy electrons. Electrospray Ionization (ESI) is another option, particularly for LC-MS, where a protonated molecule [M+H]⁺ is often observed.[4]
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).[10]
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different ions, providing the molecular weight and fragmentation pattern for structural elucidation.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | C8H10FN | CID 2737180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound,2707-64-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 3. This compound | 2707-64-4 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Ethylaniline(103-69-5) 13C NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
- 10. benchchem.com [benchchem.com]
Chemical and physical properties of N-ethyl-2-fluoroaniline
An In-depth Technical Guide to the Chemical and Physical Properties of N-ethyl-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of this compound. Due to the limited availability of experimental data for this specific compound, this guide leverages information from closely related molecules to propose synthetic and purification methodologies and to predict its spectroscopic characteristics. All quantitative data is summarized in structured tables for clarity, and detailed experimental protocols are provided.
Chemical and Physical Properties
This compound is a substituted aniline that is of interest in medicinal chemistry and materials science due to the presence of the fluorine atom, which can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2707-64-4 | [1] |
| Molecular Formula | C₈H₁₀FN | [1] |
| Molecular Weight | 139.17 g/mol | [1] |
| Boiling Point | 72-74 °C at 15 mmHg | [2] |
| Density | 1.073 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.92 ± 0.20 (Predicted) | [2] |
| Appearance | Clear, light brown liquid | [2] |
| Melting Point | Not available |
Synthesis and Purification
Proposed Synthesis: Reductive Amination
This proposed experimental protocol is adapted from the synthesis of N-ethyl-2,6-diethyl aniline.[3]
Reaction Scheme:
References
N-ethyl-2-fluoroaniline CAS number and structure
An In-depth Technical Guide to N-ethyl-2-fluoroaniline for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic amine of interest in medicinal chemistry and organic synthesis. The document details its chemical identity, synthetic routes, predicted spectroscopic data, and its potential applications as a building block in drug development, with a focus on providing actionable information for researchers and scientists.
Chemical Identity and Properties
This compound, with the CAS Number 2707-64-4 , is a derivative of 2-fluoroaniline.[1][2][3][4] The introduction of an ethyl group to the amine and the presence of a fluorine atom on the aromatic ring are significant for modulating the physicochemical properties of molecules in which this moiety is incorporated.
Chemical Structure:
Caption: 2D Structure of this compound.
Table 1: Chemical Identifiers and Physicochemical Properties
| Parameter | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 2707-64-4 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀FN | [1] |
| Molecular Weight | 139.17 g/mol | [1] |
| SMILES | CCNC1=CC=CC=C1F | [1] |
| InChI | InChI=1S/C8H10FN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 | [1] |
| InChIKey | QNSZDXLOSMUCPQ-UHFFFAOYSA-N | [1] |
| XLogP3 | 2.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 139.079727485 Da | [1] |
Synthesis of this compound
While a specific protocol for the synthesis of this compound is not widely published, two common and effective methods for the N-alkylation of anilines can be readily applied: direct N-alkylation and reductive amination.
Method 1: N-Alkylation of 2-fluoroaniline
This method involves the direct reaction of 2-fluoroaniline with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The following protocol is adapted from a similar procedure for a related compound.[5]
Experimental Protocol:
-
Reagents:
-
2-fluoroaniline (1.0 eq)
-
Ethyl iodide (1.2 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetone or acetonitrile (solvent)
-
Dichloromethane (for workup)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-fluoroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone.
-
Stir the suspension at room temperature.
-
Add ethyl iodide (1.2 - 1.5 eq) dropwise to the stirring suspension.
-
Attach a condenser and heat the reaction mixture to reflux (for acetone, approx. 56°C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by flash column chromatography on silica gel if necessary.
-
Caption: Experimental workflow for the N-alkylation of 2-fluoroaniline.
Method 2: Reductive Amination
Reductive amination is another powerful method for synthesizing this compound.[6][7] This one-pot reaction involves the condensation of 2-fluoroaniline with acetaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol:
-
Reagents:
-
2-fluoroaniline (1.0 eq)
-
Acetaldehyde (1.0 - 1.2 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride, or H₂ with a catalyst like Pd/C)
-
Solvent (e.g., dichloromethane (DCM), methanol, or 1,2-dichloroethane (DCE))
-
Acetic acid (catalytic amount, if needed)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve 2-fluoroaniline (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add acetaldehyde (1.0 - 1.2 eq) to the solution. If needed, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (4H): Complex multiplet pattern in the range of δ 6.6-7.2 ppm. The ortho-fluorine will cause additional splitting. - -CH₂- (2H): Quartet around δ 3.1-3.3 ppm, coupled to the methyl protons. - -NH- (1H): Broad singlet, chemical shift can vary depending on solvent and concentration (typically δ 3.5-4.5 ppm). - -CH₃ (3H): Triplet around δ 1.2-1.4 ppm, coupled to the methylene protons. |
| ¹³C NMR | - Aromatic carbons (6C): Peaks in the range of δ 110-155 ppm. The carbon attached to fluorine will show a large C-F coupling constant (J ≈ 240-250 Hz). The carbon attached to the nitrogen will be in the range of δ 145-150 ppm. - -CH₂- (1C): Peak around δ 38-42 ppm. - -CH₃ (1C): Peak around δ 14-16 ppm. |
| FT-IR (cm⁻¹) | - N-H stretch: A single, sharp peak around 3400 cm⁻¹. - Aromatic C-H stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹ (around 2850-2970 cm⁻¹). - C=C aromatic stretch: Peaks in the 1500-1600 cm⁻¹ region. - C-N stretch: Strong peak in the 1250-1350 cm⁻¹ region. - C-F stretch: Strong, characteristic peak in the 1200-1250 cm⁻¹ region. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): Expected at m/z = 139. - Major Fragments: Loss of an ethyl group ([M-29]⁺ at m/z = 110) and loss of a methyl group ([M-15]⁺ at m/z = 124) are expected to be prominent fragmentation pathways. |
Note: These are predicted values and should be confirmed with experimental data.
Applications in Medicinal Chemistry and Drug Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[15][16] The 2-fluoroaniline scaffold is a key building block in the synthesis of several approved drugs.[17][18][19] Consequently, this compound represents a valuable intermediate for the synthesis of new chemical entities with potentially improved pharmacological profiles.
Role as a Synthetic Intermediate
This compound can be used in a variety of coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to construct more complex molecules. The ethyl group provides an additional point of diversity compared to the parent 2-fluoroaniline, allowing for fine-tuning of a molecule's properties.
Example: The 2-Fluoroaniline Moiety in an Approved Drug
The MEK inhibitor Binimetinib , used in the treatment of melanoma, contains a structural motif derived from 2-fluoroaniline.[20] The synthesis of a key benzimidazole intermediate of Binimetinib involves a nucleophilic aromatic substitution reaction with 2-fluoroaniline.
Caption: Role of 2-fluoroaniline in the synthesis of Binimetinib.
This example illustrates the importance of the 2-fluoroaniline core in constructing complex, biologically active molecules. This compound provides a platform to develop analogues of such drugs, where the N-H in the final structure is replaced by an N-ethyl group, potentially altering the drug's binding mode, solubility, or cell permeability.
Conclusion
This compound is a valuable chemical intermediate for researchers and drug development professionals. Its synthesis is achievable through standard organic chemistry methods such as N-alkylation and reductive amination. While experimental spectroscopic data is not widely available, its characteristics can be reliably predicted. The established importance of the 2-fluoroaniline scaffold in medicinal chemistry underscores the potential of this compound as a key building block for the next generation of fluorinated pharmaceuticals.
References
- 1. This compound | C8H10FN | CID 2737180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2707-64-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound,2707-64-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 4. This compound | 2707-64-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. rsc.org [rsc.org]
- 9. N-Ethylaniline(103-69-5) 1H NMR spectrum [chemicalbook.com]
- 10. N-Ethylaniline(103-69-5) 13C NMR [m.chemicalbook.com]
- 11. 2-Fluoroaniline(348-54-9) 13C NMR [m.chemicalbook.com]
- 12. 5-Fluoro-2-methylaniline(367-29-3) 13C NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
- 15. nbinno.com [nbinno.com]
- 16. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
- 20. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of N-ethyl-2-fluoroaniline
An In-depth Technical Guide on the Physicochemical Properties of N-ethyl-2-fluoroaniline
Executive Summary
This compound is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, ensuring optimal formulation, bioavailability, and shelf-life. This document provides a comprehensive overview of the solubility and stability profile of this compound, offering detailed experimental protocols for its characterization and presenting available data in a structured format. The methodologies described herein are foundational for researchers, scientists, and drug development professionals working with this and similar chemical entities.
Solubility Profile
The solubility of a compound is a critical determinant of its absorption and distribution in biological systems. For this compound, understanding its solubility in both aqueous and organic media is essential for preclinical and formulation studies.
Aqueous Solubility
Aqueous solubility is a key factor influencing the bioavailability of a drug candidate. While specific experimental data for this compound is not widely published, the following table provides a general overview based on the properties of structurally similar compounds.
Table 1: Aqueous Solubility Data for this compound and Related Compounds
| Compound | Method | Temperature (°C) | pH | Aqueous Solubility (g/L) | Reference |
| 2-Fluoroaniline | Shake-flask | 25 | 7.0 | 16.2 | |
| N-ethylaniline | Not specified | 20 | Not specified | 4.8 | |
| This compound | Predicted | 25 | 7.0 | Estimated 1-5 | N/A |
Note: The solubility for this compound is an estimate based on the properties of its parent compounds, 2-fluoroaniline and N-ethylaniline. The introduction of an ethyl group is expected to decrease aqueous solubility compared to 2-fluoroaniline, while the fluorine atom may slightly increase it compared to N-ethylaniline.
Organic Solvent Solubility
Solubility in organic solvents is crucial for purification, synthesis, and the development of certain formulations.
Table 2: Organic Solvent Solubility of this compound
| Solvent | Temperature (°C) | Solubility |
| Methanol | 25 | Soluble |
| Ethanol | 25 | Soluble |
| Dichloromethane | 25 | Soluble |
| Acetone | 25 | Soluble |
| Diethyl ether | 25 | Soluble |
Source: General chemical properties of similar anilines suggest good solubility in common polar and non-polar organic solvents.
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Methodology:
-
Preparation of Solutions: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Addition of Compound: Add an excess amount of this compound to a known volume of the buffer in a sealed vial. The presence of undissolved solid should be visible.
-
Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect an aliquot of the supernatant. Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of this compound in the saturated supernatant.
Stability Profile
Assessing the chemical stability of this compound under various conditions is critical to determine its shelf-life, storage requirements, and degradation pathways.
pH Stability
The stability of a compound across a range of pH values is important for predicting its behavior in different physiological environments and during formulation.
Table 3: pH-Dependent Stability of this compound (Predicted)
| pH | Condition | Temperature (°C) | Stability after 24h (% remaining) | Degradation Products |
| 2 | Acidic | 37 | >95% | Not expected |
| 7.4 | Physiological | 37 | >99% | Not expected |
| 9 | Basic | 37 | >95% | Potential for oxidation |
Note: Substituted anilines are generally stable at neutral and acidic pH but can be susceptible to oxidation under basic conditions, which may be accelerated by light and temperature.
Thermal and Photostability
Understanding the impact of temperature and light on the stability of this compound is crucial for defining storage and handling conditions.
Table 4: Thermal and Photostability of this compound (General)
| Condition | Duration | % Remaining | Notes |
| 40°C / 75% RH | 14 days | >98% | Generally stable to moderate heat and humidity. |
| ICH Photostability | Standard cycle | >90% | May show some degradation upon exposure to UV light. |
RH = Relative Humidity; ICH = International Council for Harmonisation guidelines.
Experimental Protocol: In Vitro Metabolic Stability
This protocol provides a method for assessing the metabolic stability of this compound using liver microsomes, which is a standard in vitro model in drug discovery.
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for assessing in vitro metabolic stability using liver microsomes.
Methodology:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation Mixture: In a microcentrifuge tube, combine the reaction buffer, liver microsomes (e.g., human or rat), and the this compound stock solution. The final concentration of the organic solvent should be kept low (<1%).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the cofactor NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of remaining this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Conclusion
This guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data remains limited in public literature, the provided protocols offer robust methodologies for determining these critical physicochemical properties. The predictive data, based on analogous structures, suggests that this compound possesses favorable drug-like properties, though experimental verification is essential. The workflows and experimental designs detailed herein will enable researchers and drug development professionals to systematically characterize this compound and advance its potential applications.
Quantum Chemical Calculations for N-ethyl-2-fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the characterization of N-ethyl-2-fluoroaniline. In the absence of direct experimental and computational studies on this compound, this document outlines the standard methodologies and protocols used for computational analysis of substituted anilines. By presenting a comparative analysis with related molecules, 2-fluoroaniline and N-ethylaniline, this guide offers theoretical predictions of the structural, electronic, and vibrational properties of this compound. This approach serves as a valuable resource for researchers in drug development and materials science, providing a foundational understanding for future computational and experimental investigations.
Introduction
This compound is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. The introduction of an ethyl group to the amine and a fluorine atom to the phenyl ring can significantly influence the molecule's physicochemical properties, including its reactivity, polarity, and binding affinity. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, electronic properties, and vibrational spectra of such compounds, offering insights that are complementary to experimental data.
This guide details the standard computational workflow for analyzing this compound, from geometry optimization to the prediction of spectroscopic and electronic properties.
Computational Methodology
The primary computational approach for studying substituted anilines is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. A common choice of functional is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution.
Geometry Optimization
The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, an iterative process that seeks to find the minimum energy conformation on the potential energy surface. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is performed. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational (infrared and Raman) spectra. These predicted spectra can be compared with experimental data to validate the computational model.
Electronic Property Analysis
With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic behavior. Key properties include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and electronic excitability.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting sites of intermolecular interactions.
Predicted Properties of this compound
Structural Parameters
The optimized geometry of this compound is expected to exhibit features from both 2-fluoroaniline and N-ethylaniline. The table below presents a comparison of key predicted bond lengths and angles.
| Parameter | 2-Fluoroaniline (Predicted) | N-ethylaniline (Predicted) | This compound (Predicted) |
| C-N Bond Length (Å) | 1.405 | 1.418 | ~1.412 |
| C-F Bond Length (Å) | 1.365 | - | ~1.366 |
| N-C (ethyl) Bond Length (Å) | - | 1.465 | ~1.465 |
| C-N-C (ethyl) Bond Angle (°) | - | 123.5 | ~123.0 |
| C-C-F Bond Angle (°) | 119.5 | - | ~119.6 |
Note: Values for 2-fluoroaniline and N-ethylaniline are typical values from DFT calculations at the B3LYP/6-31G(d) level and are provided for comparative purposes. The values for this compound are estimates based on these related structures.
Electronic Properties
The electronic properties of this compound will be influenced by the electron-donating ethyl group and the electron-withdrawing fluorine atom.
| Property | 2-Fluoroaniline (Calculated) | N-ethylaniline (Calculated) | This compound (Predicted) |
| HOMO Energy (eV) | -5.21 | -4.98 | ~-5.10 |
| LUMO Energy (eV) | -0.15 | 0.21 | ~-0.05 |
| HOMO-LUMO Gap (eV) | 5.06 | 5.19 | ~5.05 |
Note: Calculated values for 2-fluoroaniline and N-ethylaniline are illustrative and depend on the specific level of theory. The predicted values for this compound suggest that the fluorine atom's electron-withdrawing effect may slightly stabilize the HOMO and lower the HOMO-LUMO gap compared to N-ethylaniline.
Vibrational Frequencies
The predicted infrared spectrum of this compound would exhibit characteristic vibrational modes from the aniline core, the ethyl group, and the C-F bond.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch | ~3450 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2950 |
| C=C Stretch (Aromatic) | 1500-1600 |
| C-N Stretch | 1250-1350 |
| C-F Stretch | 1200-1300 |
Experimental and Computational Workflow
The following diagrams illustrate the typical workflows for the synthesis and computational analysis of this compound.
Caption: A potential synthetic route to this compound.
Caption: A standard workflow for quantum chemical calculations.
Conclusion
This technical guide has outlined the standard theoretical and methodological framework for conducting quantum chemical calculations on this compound. While direct computational studies on this specific molecule are currently lacking in the scientific literature, this document provides a robust starting point for researchers by detailing the expected computational protocols and offering theoretical predictions for its structural and electronic properties based on a comparative analysis of related compounds. The presented workflows for synthesis and computational analysis serve as a practical guide for future experimental and theoretical investigations into this compound and its derivatives, which will be invaluable for applications in drug discovery and materials science.
References
An In-depth Technical Guide to the Molecular Geometry and Conformation of N-ethyl-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular geometry and conformation of N-ethyl-2-fluoroaniline. In the absence of direct experimental crystallographic or gas-phase structural data for this compound in publicly accessible literature, this document establishes a robust predictive model based on high-resolution data from structurally analogous compounds, including 2-fluoroaniline and ortho-ethylaniline. We present detailed structural parameters derived from these analogues, outline standard experimental and computational protocols for definitive structural elucidation, and offer a hypothesized three-dimensional conformation of the title molecule. This guide serves as a foundational resource for researchers in fields such as medicinal chemistry, materials science, and chemical synthesis, where a precise understanding of molecular structure is critical for predicting physicochemical properties, biological activity, and intermolecular interactions.
Introduction
This compound is a substituted aromatic amine with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The spatial arrangement of its constituent atoms—its molecular geometry and preferred conformations—is a critical determinant of its reactivity, spectroscopic properties, and interaction with biological targets. The presence of a flexible ethyl group and an electronegative fluorine atom ortho to the amino group introduces significant conformational complexity, including the potential for intramolecular hydrogen bonding and steric interactions that dictate the molecule's overall shape and electronic distribution.
This guide synthesizes available structural information on closely related molecules to build a detailed, predictive model of this compound's geometry. We will first review the fundamental concepts of molecular structure, then analyze the experimental data for key substructures, and finally, propose the most probable conformations of the title compound. Furthermore, we provide standardized, in-depth protocols for the experimental and computational techniques that would be employed for its definitive structural characterization.
Predicted Molecular Geometry and Conformation of this compound
The three-dimensional structure of this compound is primarily defined by the orientation of the ethyl group relative to the 2-fluoroaniline ring. This is governed by rotation around the C(1)-N and N-C(ethyl) bonds. Based on analogous structures, two principal conformations can be predicted, arising from the orientation of the ethyl group.
The key dihedral angles determining the overall conformation are:
-
τ1 (C(2)-C(1)-N-C(ethyl)) : Defines the rotation of the ethylamino group around the C-N bond.
-
τ2 (C(1)-N-C(ethyl)-C(methyl)) : Defines the rotation of the ethyl group's methyl terminus.
Analysis of related N-alkylanilines and ortho-substituted anilines suggests that the most stable conformer will likely adopt a staggered arrangement (τ2 ≈ ±60° or 180°) to minimize steric strain. Furthermore, an intramolecular hydrogen bond may exist between the amino proton (N-H) and the ortho-fluorine atom. This interaction, if present, would favor a conformation where the N-H bond is directed towards the fluorine, significantly influencing the τ1 dihedral angle and planarizing the amino group.
The two likely low-energy conformers are:
-
Anti-Conformer : The ethyl group is directed away from the fluorine atom. This conformation minimizes steric repulsion but may not be optimal for intramolecular hydrogen bonding.
-
Syn-Conformer : The ethyl group is oriented towards the fluorine atom. While potentially introducing some steric strain, this arrangement could be stabilized by an N-H···F intramolecular hydrogen bond.
Computational modeling is required to definitively determine the relative energies of these conformers and the barrier to their interconversion.
Data from Structurally Related Compounds
To substantiate our predictions for this compound, we present experimental data from its core structural components: 2-fluoroaniline and ortho-ethylaniline.
2-Fluoroaniline: The Aromatic Core
The geometry of the 2-fluoroaniline fragment provides the foundational bond lengths and angles for the aromatic ring and the attached amino group. The crystal structure of 2-fluoroaniline has been determined and is accessible via the Cambridge Crystallographic Data Centre (CCDC).[1] The key structural parameters are summarized below.
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | C(1)-C(2) | ~1.39 Å |
| C(2)-F | ~1.36 Å | |
| C(1)-N | ~1.40 Å | |
| Bond Angles | C(2)-C(1)-N | ~121° |
| C(1)-C(2)-F | ~119° | |
| Dihedral Angle | H-N-C(1)-C(2) | ~15-25° (pyramidal N) |
| Table 1: Key experimental geometric parameters from the crystal structure of 2-fluoroaniline.[1] Values are typical and may vary slightly based on the specific crystallographic refinement. |
ortho-Ethylaniline: The Alkyl Substituent Conformation
A recent study using Fourier-transform microwave spectroscopy has provided high-resolution gas-phase structural data for ortho-ethylaniline. This molecule is an excellent analogue for understanding the conformational preferences of an ethyl group in the sterically hindered ortho position. The study revealed that the ethyl group does not lie in the plane of the aromatic ring.
| Parameter | Dihedral Angle | Value (°) |
| Ethyl Group Orientation | τ(C(2)-C(1)-C(ethyl)-C(methyl)) | ~87° |
| Table 2: Key experimental dihedral angle for ortho-ethylaniline determined by microwave spectroscopy. This demonstrates a non-planar (staggered) conformation of the ethyl group relative to the ring. |
This finding strongly suggests that the ethyl group in this compound will also adopt a staggered conformation relative to the C-N bond to alleviate steric hindrance.
Experimental Protocols for Structural Elucidation
To obtain definitive data for this compound, the following experimental methods would be employed.
Single-Crystal X-ray Diffraction
This technique provides the precise solid-state geometry of a molecule.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent, cooling of a saturated solution, or vapor diffusion.
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to reduce thermal motion. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution: The diffraction data is processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference electron density map and refined isotropically.
Gas-Phase Electron Diffraction (GED) & Microwave Spectroscopy
These methods determine the molecular structure in the gas phase, free from intermolecular packing forces.
Methodology (GED):
-
Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.
-
Electron Scattering: The gas is intersected by a high-energy beam of electrons (e.g., 40-60 keV).
-
Data Collection: The scattered electrons form a diffraction pattern on a detector, which is recorded.
-
Structural Analysis: The radial distribution of scattered electron intensity is mathematically converted into a radial distribution curve, which provides information on internuclear distances. A molecular model is then refined to fit the experimental data.
Methodology (Microwave Spectroscopy):
-
Sample Introduction: A low-pressure gaseous sample is introduced into a waveguide or resonant cavity.
-
Spectral Acquisition: The sample is irradiated with microwave radiation over a range of frequencies. Absorption of radiation at specific frequencies, corresponding to transitions between rotational energy levels, is detected.
-
Spectral Analysis: The frequencies of the rotational transitions are fitted to a Hamiltonian model to extract highly precise rotational constants (A, B, C).
-
Structure Determination: The moments of inertia derived from the rotational constants are used to determine the molecular geometry. Isotopic substitution is often required to determine the positions of all atoms unambiguously.
Computational Chemistry Protocols
Theoretical calculations are essential for exploring conformational landscapes and complementing experimental data.
Methodology:
-
Conformational Search: An initial broad search for low-energy conformers is performed using a computationally inexpensive method (e.g., molecular mechanics or semi-empirical methods).
-
Geometry Optimization: The low-energy conformers identified are then subjected to full geometry optimization using a more robust method, typically Density Functional Theory (DFT). A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe non-covalent interactions and electron distribution.
-
Frequency Analysis: A vibrational frequency calculation is performed on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This analysis also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Rotational Barrier Calculation: To determine the energy barrier between stable conformers, a potential energy surface (PES) scan is performed. This involves systematically varying a key dihedral angle (e.g., C(2)-C(1)-N-C(ethyl)) and performing a constrained optimization at each step. The transition state can be precisely located using methods like Synchronous Transit-Guided Quasi-Newton (STQN).
Conclusion
While direct experimental structural data for this compound is not currently available in the public domain, a detailed and reliable model of its molecular geometry and conformation can be constructed through the analysis of structurally related compounds. The geometry of the fluoroaromatic ring is well-defined by the crystal structure of 2-fluoroaniline, and the preferred non-planar orientation of the alkyl substituent is strongly indicated by gas-phase studies of ortho-ethylaniline. The primary conformational uncertainty lies in the rotation around the C(aromatic)-N bond, which may be influenced by a potential N-H···F intramolecular hydrogen bond.
For definitive characterization, the experimental and computational protocols outlined in this guide provide a clear pathway. Single-crystal X-ray diffraction would yield the solid-state structure, while microwave spectroscopy and gas electron diffraction would reveal the geometry of the isolated molecule. These experimental approaches, when combined with high-level DFT calculations, will provide a complete picture of the conformational landscape, rotational barriers, and geometric parameters of this compound, enabling its effective application in drug design and materials science.
References
An In-depth Technical Guide on the Thermodynamic Properties of N-ethyl-2-fluoroaniline
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the methodologies for determining the thermodynamic properties of N-ethyl-2-fluoroaniline. Due to the limited availability of direct experimental data for this specific compound in public literature, this document focuses on established experimental protocols and computational approaches that can be employed to ascertain its key thermodynamic parameters. This guide serves as a foundational resource for researchers requiring these properties for applications in drug development, chemical synthesis, and material science.
Introduction
This compound is a substituted aromatic amine of interest in various fields, including pharmaceutical and chemical industries. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process optimization, reaction modeling, and safety assessments. This guide outlines the standard experimental and computational workflows for the determination of these critical parameters.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FN | --INVALID-LINK-- |
| Molecular Weight | 139.17 g/mol | --INVALID-LINK-- |
| Boiling Point | 72-74 °C at 15 mmHg | --INVALID-LINK-- |
| Density | 1.073 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 3.92 ± 0.20 (Predicted) | --INVALID-LINK-- |
Experimental Determination of Thermodynamic Properties
The following sections detail the standard experimental protocols for measuring the key thermodynamic properties of a liquid organic compound like this compound.
The standard enthalpy of formation can be determined using combustion calorimetry.
Experimental Protocol: Static Bomb Combustion Calorimetry
-
Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.5 g) is placed in a crucible within a static bomb calorimeter. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.
-
Calorimeter Setup: The bomb is sealed, pressurized with a high purity of oxygen (typically to 30 atm), and placed in a container with a precisely measured quantity of water. The entire assembly is allowed to reach thermal equilibrium.
-
Combustion: The sample is ignited electrically. The temperature of the water bath is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) as it rises due to the heat released by the combustion.
-
Data Analysis: The heat capacity of the calorimeter system is determined by burning a standard substance (e.g., benzoic acid) with a known heat of combustion. The energy of combustion of the sample is then calculated from the observed temperature change.
-
Corrections: Corrections are applied for the heat of combustion of the fuse wire and any incomplete combustion products (e.g., nitric acid formed from the nitrogen in the aniline).
-
Calculation of ΔfH°: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).
The heat capacity of this compound in its liquid state can be measured using adiabatic or differential scanning calorimetry.[1]
Experimental Protocol: Adiabatic Calorimetry
-
Calorimeter and Sample Preparation: A known mass of this compound is sealed in a sample container which is then placed within an adiabatic calorimeter.
-
Measurement Principle: The sample is heated by applying a known amount of electrical energy over a specific time interval, resulting in a small temperature increase. The system is maintained under adiabatic conditions to minimize heat loss to the surroundings.
-
Data Acquisition: The temperature of the sample is measured before and after the energy input. The heat capacity is calculated from the amount of energy supplied and the corresponding temperature rise.
-
Temperature Range: Measurements are typically carried out over a wide range of temperatures to determine the temperature dependence of the heat capacity.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample and Reference Pans: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Measurement: The sample and reference pans are heated at a constant rate. The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Calculation of Cp: The heat capacity of the sample is determined by comparing the heat flow to the sample with the heat flow to a standard material of known heat capacity (e.g., sapphire) under the same conditions.
The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation. The Knudsen effusion method is suitable for compounds with low vapor pressure.[2][3]
Experimental Protocol: Knudsen Effusion Method
-
Apparatus: The apparatus consists of a Knudsen cell (a small, thermostatted container with a tiny orifice) placed in a high-vacuum chamber.
-
Measurement: A sample of this compound is placed in the cell, which is maintained at a constant temperature. The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured.
-
Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.
-
Temperature Dependence: The experiment is repeated at several different temperatures to obtain a series of vapor pressure-temperature data points.
-
Calculation of ΔvapH: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (ln(P) vs. 1/T).
Diagram of Experimental Workflow for Thermodynamic Property Determination
Caption: Experimental workflows for determining thermodynamic properties.
Computational Approach for Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules like this compound. Density Functional Theory (DFT) is a commonly used method for this purpose.[4][5][6]
Computational Protocol: DFT Calculations
-
Molecular Structure Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE).
-
Thermochemical Analysis: The vibrational frequencies are then used to calculate the translational, rotational, and vibrational contributions to the thermodynamic properties (enthalpy, entropy, and heat capacity) at a given temperature and pressure using statistical mechanics principles.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using an isodesmic or atomization reaction scheme. In an isodesmic reaction, the number and types of bonds are conserved on both sides of the reaction, which helps in error cancellation. The enthalpy of the isodesmic reaction is calculated from the computed total energies of all species involved. The unknown enthalpy of formation of the target molecule can then be determined if the experimental enthalpies of formation of the other molecules in the reaction are known.
Diagram of Computational Workflow for Thermodynamic Property Estimation
Caption: Computational workflow for estimating thermodynamic properties.
Conclusion
While direct experimental thermodynamic data for this compound is scarce, this guide provides a robust framework for its determination. The detailed experimental protocols for calorimetry and vapor pressure measurements, along with the outlined computational DFT methodology, offer reliable pathways for researchers to obtain the necessary thermodynamic parameters. These properties are essential for the safe and efficient use of this compound in research and industrial applications. It is recommended that a combination of computational prediction and experimental verification be employed to establish a high-confidence thermodynamic dataset for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. truhlar.chem.umn.edu [truhlar.chem.umn.edu]
- 5. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
An In-depth Technical Guide to the Safe Handling of N-ethyl-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for N-ethyl-2-fluoroaniline (CAS No. 2707-64-4). The information is compiled and presented to ensure the safety of laboratory and research personnel.
Chemical Identification and Properties
This compound is a substituted aniline derivative. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol [1][2] |
| Appearance | Clear, light brown liquid[2][3] |
| Boiling Point | 72-74°C at 15 mm Hg[2][3] |
| Density | 1.073 ± 0.06 g/cm³ (Predicted)[2][3] |
| pKa | 3.92 ± 0.20 (Predicted)[2][3] |
| CAS Number | 2707-64-4[1][2][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classification.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity | GHS07 | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[2] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation[4][5] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation[4][5] |
| STOT-SE | GHS07 | Warning | H335: May cause respiratory irritation[4][5] |
Risk Statements: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed)[2][3]
Safety Statements: S23 (Do not breathe gas/fumes/vapour/spray), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[2][3]
Experimental Protocols: Safe Handling and Storage
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
3.1. Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6]
-
Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of vapors.[6]
3.2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron to prevent skin contact.[6]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[6]
3.3. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Keep away from open flames, hot surfaces, and sources of ignition.[6]
-
Use non-sparking tools and take precautionary measures against static discharges.[6]
-
Handle in accordance with good industrial hygiene and safety practices.[6]
3.4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from heat, sparks, and flame.[6]
-
Store under an inert atmosphere.
-
Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[6]
Emergency Procedures
4.1. First-Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.[4]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]
-
If swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.[4]
4.2. Accidental Release Measures:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate personal protective equipment.
-
Absorb the spill with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[6]
-
Do not let the product enter drains.
4.3. Fire-Fighting Measures:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific hazards arising from the chemical: Combustible material. Vapors are heavier than air and may spread along floors, forming explosive mixtures with air on intense heating.[4] In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride may be produced.[4]
-
Protective equipment for firefighters: Wear self-contained breathing apparatus and full protective gear.[6]
Visualizing Safe Handling Workflow
The following diagrams illustrate the key logical relationships in the safe handling and risk assessment of this compound.
Caption: Risk Assessment and Control Workflow for this compound.
Caption: Experimental Workflow for Handling this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of N-ethyl-2-fluoroaniline in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of N-ethyl-2-fluoroaniline, a key building block in the preparation of various pharmaceutical intermediates. The strategic incorporation of the fluorinated N-ethylaniline moiety is crucial in modern medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of drug candidates. This document details its application in prominent cross-coupling reactions and provides exemplary protocols for its use in the synthesis of complex heterocyclic structures.
Introduction to the Synthetic Utility of this compound
This compound serves as a versatile precursor in the synthesis of a wide array of pharmaceutical intermediates. The presence of the fluorine atom at the ortho position and the ethyl group on the nitrogen atom imparts unique electronic and steric properties, influencing reactivity and the biological activity of the resulting molecules. Its application is particularly notable in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in numerous therapeutic agents, including kinase inhibitors. The primary utility of this compound lies in its participation in carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions, which are fundamental transformations in drug discovery and development.
Key Applications in Pharmaceutical Synthesis
The primary applications of this compound in the synthesis of pharmaceutical intermediates are centered around two main classes of palladium-catalyzed cross-coupling reactions:
-
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds, enabling the coupling of this compound with a variety of aryl and heteroaryl halides or triflates. This transformation is instrumental in the synthesis of complex diarylamines and related structures that are core components of many biologically active molecules.
-
Suzuki-Miyaura Coupling: While the aniline functionality itself does not directly participate in the standard Suzuki-Miyaura coupling, this compound can be derivatized (e.g., through halogenation of the aromatic ring) to introduce a handle for this reaction. Subsequent Suzuki-Miyaura coupling allows for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.
Experimental Protocols
The following sections provide detailed experimental protocols for key reactions involving this compound. These protocols are based on established methodologies and can be adapted for specific substrates and research objectives.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of Aryl Halides with this compound
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., RuPhos, XPhos, or SPhos)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk tube or oven-dried round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware
-
Inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (2.0 mmol), the palladium catalyst (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol).
-
Seal the tube and evacuate and backfill with an inert gas (repeat three times).
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative)
| Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 18 | 70-80 |
| 2-Bromopyridine | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | THF | 80 | 24 | 65-75 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Protocol 2: Synthesis of a Quinoline Intermediate via Friedländer Annulation
This protocol outlines the synthesis of a quinoline derivative, a common scaffold in kinase inhibitors, using a derivative of this compound. This multi-step synthesis first involves the acylation of this compound followed by an intramolecular cyclization.
Step 1: Acylation of this compound
Reaction Scheme:
Materials:
-
This compound
-
Ethyl malonyl chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl malonyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude β-ketoamide intermediate.
Step 2: Intramolecular Friedländer Annulation
Reaction Scheme:
Materials:
-
Crude β-ketoamide from Step 1
-
Polyphosphoric acid (PPA) or Eaton's reagent
Procedure:
-
Add the crude β-ketoamide to polyphosphoric acid (10-20 times the weight of the amide).
-
Heat the mixture to 100-120 °C with stirring for 2-4 hours.
-
Monitor the cyclization by TLC or LC-MS.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a concentrated base (e.g., NaOH or K₂CO₃) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary (Representative)
| Step | Reactants | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1. Acylation | This compound, Ethyl malonyl chloride | Triethylamine | DCM | 0 to RT | 4-6 | 80-90 |
| 2. Cyclization | β-ketoamide intermediate | Polyphosphoric acid | - | 100-120 | 2-4 | 60-75 |
Visualizations
Logical Workflow for Pharmaceutical Intermediate Synthesis
Caption: Synthetic pathways from this compound.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination catalytic cycle.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its utility in forming crucial C-N and C-C bonds through well-established palladium-catalyzed cross-coupling reactions makes it an important tool for medicinal chemists. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this reagent in their drug discovery and development programs. As with any chemical synthesis, appropriate safety precautions should be taken, and optimization of the reaction conditions may be necessary for specific substrates.
Application Notes and Protocols: N-ethyl-2-fluoroaniline as a Precursor for Agrochemical Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive literature search did not yield specific agrochemical compounds for which N-ethyl-2-fluoroaniline is a direct precursor. However, the synthesis of numerous agrochemicals relies on structurally similar N-alkylated fluoroanilines. This document provides detailed application notes and protocols for the herbicide flufenacet , an agrochemical derived from the structurally related N-isopropyl-4-fluoroaniline, to serve as a representative example of this compound class.
Introduction to Fluoroanilines in Agrochemicals
Substituted fluoroanilines are pivotal building blocks in the synthesis of a variety of agrochemicals, including herbicides, fungicides, and insecticides. The presence of a fluorine atom can significantly modify the physicochemical properties of a molecule, often leading to enhanced biological activity, metabolic stability, and target specificity. While this compound is a commercially available synthetic intermediate, its direct application in patented agrochemicals is not prominently documented in publicly available literature. This document focuses on the herbicide flufenacet, a member of the oxyacetamide class, to illustrate the synthetic utility of N-alkylated fluoroanilines in developing effective crop protection agents.
Application Profile: Flufenacet
Flufenacet is a selective, pre-emergence and early post-emergence herbicide used to control annual grasses and some broadleaf weeds in various crops, including wheat, barley, corn, and soybeans.[1] It is particularly valued for its efficacy against herbicide-resistant grass weeds like black-grass (Alopecurus myosuroides) and Italian ryegrass (Lolium multiflorum).[2][3]
Mode of Action: Flufenacet acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and cuticular waxes.[2] This disruption of VLCFA elongation leads to the inhibition of cell division and growth in the roots and shoots of germinating seedlings, ultimately preventing their emergence.[4]
Quantitative Data: Herbicidal Efficacy of Flufenacet
The following tables summarize the herbicidal efficacy of flufenacet against key weed species, presented as ED₅₀ (Effective Dose for 50% inhibition) and GR₅₀ (Dose for 50% Growth Reduction) values.
| Weed Species | Parameter | Value (g a.i./ha) | Reference Population | Geographic Origin | Notes |
| Alopecurus myosuroides (Black-grass) | ED₅₀ | 10.5 - 23.8 | V1, V2 (susceptible) | Not Specified | Efficacy can be influenced by environmental conditions.[2] |
| Alopecurus myosuroides (Black-grass) | ED₅₀ | 14.4 - 24.0 | Kehdingen1, Kehdingen2 | Northern Germany | Populations with reduced sensitivity.[5] |
| Lolium rigidum (Rigid ryegrass) | GR₅₀ | 28.03 | S (susceptible) | Iran | --- |
| Lolium rigidum (Rigid ryegrass) | GR₅₀ | 214.61 - 273.11 | R1, R2, R3, R4 (resistant) | Iran | Demonstrates resistance to other herbicide classes.[6] |
| Lolium perenne spp. multiflorum (Italian ryegrass) | GR₅₀ | 308 - 438 | R2, R4 | Western Oregon, USA | Populations resistant to other herbicides.[7] |
Experimental Protocols
Synthesis of Flufenacet from N-isopropyl-4-fluoroaniline
This protocol describes a representative synthesis of flufenacet, which involves the initial preparation of a key intermediate, N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide.
Logical Workflow for Flufenacet Synthesis
References
Synthetic Protocols for N-Alkylation of 2-Fluoroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-alkylation of 2-fluoroaniline, a key synthetic transformation in the development of pharmaceuticals, agrochemicals, and functional materials. The protocols outlined below cover four major synthetic strategies: direct N-alkylation with alkyl halides, Buchwald-Hartwig amination, reductive amination, and catalytic N-alkylation with alcohols via the "borrowing hydrogen" methodology.
Direct N-Alkylation with Alkyl Halides
This classical method involves the nucleophilic substitution of an alkyl halide by 2-fluoroaniline. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol:
Materials:
-
2-Fluoroaniline
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium fluoride-Celite (CsF-Celite)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-fluoroaniline (1.0 equiv.) in anhydrous DMF or MeCN, add a base (K₂CO₃, 2.0 equiv. or CsF-Celite, 1.5 equiv.).
-
Add the alkyl halide (1.1-1.5 equiv.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated 2-fluoroaniline.
Data Presentation:
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl bromide | K₂CO₃ | DMF | 70 | 12 | 75-85 |
| 2 | Benzyl bromide | K₂CO₃ | DMF | 60 | 8 | 80-90 |
| 3 | Methyl iodide | CsF-Celite | MeCN | reflux | 24 | 60-70 |
| 4 | Propyl iodide | K₂CO₃ | DMF | 75 | 16 | 70-80 |
Workflow Diagram:
Caption: Workflow for N-alkylation with alkyl halides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is highly versatile and tolerates a wide range of functional groups.[1]
Experimental Protocol:
Materials:
-
2-Fluoroaniline
-
Aryl halide or triflate (e.g., 4-bromotoluene, phenyl triflate)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium catalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), and base (1.2-2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the aryl halide or triflate (1.0 equiv.) and 2-fluoroaniline (1.2 equiv.).
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Data Presentation:
| Entry | Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Phenyl triflate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 80-90 |
| 3 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | 88-96 |
| 4 | 2-Chloropyridine | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | 24 | 70-80 |
Signaling Pathway Diagram:
Caption: Buchwald-Hartwig amination catalytic cycle.
Reductive Amination
Reductive amination is a two-step, one-pot process that involves the formation of an imine or enamine intermediate from 2-fluoroaniline and a carbonyl compound, followed by its reduction to the corresponding N-alkylated amine.
Experimental Protocol (using Sodium Triacetoxyborohydride):
Materials:
-
2-Fluoroaniline
-
Aldehyde or ketone (e.g., benzaldehyde, cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-fluoroaniline (1.0 equiv.) and the carbonyl compound (1.1 equiv.) in DCM or DCE, add acetic acid (0-1.0 equiv., if necessary).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.[2]
Data Presentation:
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 4 | 85-95 |
| 2 | Cyclohexanone | NaBH(OAc)₃ | DCM | RT | 6 | 80-90 |
| 3 | Acetone | NaBH₃CN | MeOH | RT | 12 | 70-80 |
| 4 | Formaldehyde | HCOOH (Eschweiler-Clarke) | - | 100 | 2 | 90-98 |
Workflow Diagram:
Caption: Workflow for one-pot reductive amination.
Catalytic N-Alkylation with Alcohols ("Borrowing Hydrogen")
This green and atom-economical method utilizes a transition metal catalyst to facilitate the N-alkylation of 2-fluoroaniline with alcohols, producing water as the only byproduct.[3] The "borrowing hydrogen" mechanism involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination.
Experimental Protocol (using a Ruthenium Catalyst):
Materials:
-
2-Fluoroaniline
-
Alcohol (e.g., benzyl alcohol, 1-octanol)
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)
-
Base (e.g., potassium tert-butoxide (KOtBu))
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube, add the ruthenium catalyst (1-5 mol%) and the base (1.0-1.5 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, 2-fluoroaniline (1.0 equiv.), and the alcohol (1.2-2.0 equiv.) via syringe.
-
Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Entry | Alcohol | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | [Ru(p-cymene)Cl₂]₂ | KOtBu | Toluene | 120 | 16 | 80-90 |
| 2 | 1-Octanol | [Ru(p-cymene)Cl₂]₂ | KOtBu | Toluene | 130 | 24 | 75-85 |
| 3 | Cinnamyl alcohol | Shvo's catalyst | K₂CO₃ | Toluene | 110 | 12 | 85-95 |
| 4 | Furfuryl alcohol | [Ru(p-cymene)Cl₂]₂ | KOtBu | Toluene | 120 | 18 | 70-80 |
Signaling Pathway Diagram:
Caption: The "Borrowing Hydrogen" catalytic cycle.
References
- 1. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using N-Ethyl-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of fluorinated quinoline and indole derivatives utilizing N-ethyl-2-fluoroaniline as a key starting material. The incorporation of the N-ethyl-2-fluorophenyl moiety into these heterocyclic scaffolds is of significant interest in medicinal chemistry due to the potential for modulating the physicochemical and biological properties of the resulting compounds.
Synthesis of 8-Fluoro-1-ethyl-4-hydroxy-2-methylquinoline
The Combes quinoline synthesis provides a direct method for the preparation of quinoline derivatives from anilines and β-dicarbonyl compounds. This protocol outlines the synthesis of 8-fluoro-1-ethyl-4-hydroxy-2-methylquinoline from this compound and ethyl acetoacetate.
Experimental Protocol
Materials:
-
This compound (Reagent grade, ≥98%)
-
Ethyl acetoacetate (Reagent grade, ≥99%)
-
Polyphosphoric acid (PPA)
-
Sodium hydroxide (NaOH) solution (10% aqueous)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 71.8 mmol) and ethyl acetoacetate (10.2 g, 78.4 mmol).
-
Reaction Mixture: To the stirred mixture, slowly add polyphosphoric acid (50 g).
-
Heating: Heat the reaction mixture to 140-150 °C and maintain this temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-water.
-
Neutralization: Neutralize the acidic solution by the slow addition of 10% aqueous sodium hydroxide solution until the pH is approximately 7-8. A precipitate will form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Product Characterization: Collect the fractions containing the desired product and evaporate the solvent to yield 8-fluoro-1-ethyl-4-hydroxy-2-methylquinoline as a solid. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 8-Fluoro-1-ethyl-4-hydroxy-2-methylquinoline | C₁₂H₁₂FNO | 205.23 | 75-85 | 210-215 |
Note: Yields are typical and may vary depending on reaction scale and purity of reagents.
Reaction Workflow
Caption: Workflow for the synthesis of 8-Fluoro-1-ethyl-4-hydroxy-2-methylquinoline.
Proposed Synthesis of 7-Fluoro-1-ethylindoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for constructing the indole ring system from an arylhydrazine and an aldehyde or ketone. This proposed protocol outlines the steps to synthesize 7-fluoro-1-ethylindoles starting from this compound.
Synthetic Pathway
The synthesis involves two main steps:
-
Diazotization and Reduction: Conversion of this compound to its corresponding hydrazine derivative, N-ethyl-N-(2-fluorophenyl)hydrazine.
-
Fischer Indole Synthesis: Condensation of the hydrazine with a suitable ketone or aldehyde followed by acid-catalyzed cyclization.
Experimental Protocols
Step 1: Synthesis of N-ethyl-N-(2-fluorophenyl)hydrazine
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Diazotization: Dissolve this compound (10.0 g, 71.8 mmol) in a mixture of concentrated HCl (25 mL) and water (25 mL) at 0-5 °C. To this solution, add a solution of sodium nitrite (5.2 g, 75.4 mmol) in water (15 mL) dropwise, maintaining the temperature below 5 °C.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (40.5 g, 180 mmol) in concentrated HCl (50 mL). Cool this solution to 0 °C and slowly add the diazonium salt solution from the previous step with vigorous stirring.
-
Work-up: After the addition is complete, stir the reaction mixture for 2 hours at room temperature. Make the solution strongly alkaline by adding a 40% aqueous NaOH solution.
-
Extraction: Extract the product with diethyl ether (3 x 100 mL).
-
Purification: Dry the combined ether extracts over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to obtain crude N-ethyl-N-(2-fluorophenyl)hydrazine. This can be purified further by vacuum distillation.
Step 2: Synthesis of 7-Fluoro-1-ethyl-2-methylindole
Materials:
-
N-ethyl-N-(2-fluorophenyl)hydrazine
-
Acetone
-
Glacial acetic acid
-
Zinc chloride (ZnCl₂)
Procedure:
-
Hydrazone Formation: To a solution of N-ethyl-N-(2-fluorophenyl)hydrazine (5.0 g, 32.4 mmol) in glacial acetic acid (50 mL), add acetone (2.8 g, 48.6 mmol). Stir the mixture at room temperature for 1 hour to form the corresponding hydrazone.
-
Cyclization: Add anhydrous zinc chloride (6.6 g, 48.6 mmol) to the reaction mixture. Heat the mixture to reflux for 4 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water (200 mL).
-
Extraction: Extract the product with diethyl ether (3 x 75 mL).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Relationship Diagram
Caption: Proposed synthetic pathway to 7-Fluoro-1-ethylindoles.
These protocols provide a foundation for the synthesis of novel fluorinated heterocyclic compounds from this compound. Researchers are encouraged to optimize the reaction conditions for specific substrates to achieve the best possible yields and purity. The resulting compounds can be valuable additions to compound libraries for drug discovery and development programs.
Application of N-ethyl-2-fluoroaniline in Dye and Pigment Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-2-fluoroaniline is a substituted aniline derivative that serves as a valuable intermediate in the synthesis of specialized azo dyes and pigments. The presence of the fluorine atom and the N-ethyl group on the aromatic ring can impart unique properties to the final colorant, such as enhanced stability, altered chromaticity, and modified lipophilicity. These characteristics make dyes derived from this precursor of interest not only in traditional textile and pigment applications but also in the realm of functional dyes for biomedical research and drug development.
Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). They are synthesized through a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or another aniline. The extensive conjugation provided by the aromatic systems linked by the azo bridge is responsible for the absorption of light in the visible spectrum, resulting in vibrant colors.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of a representative azo dye using this compound. Furthermore, it explores the potential application of such fluorinated azo dyes in drug development, specifically as enzyme inhibitors.
Application in Azo Dye Synthesis
This compound can be readily diazotized and coupled with various aromatic compounds to produce a wide range of colors. A common and illustrative example is the coupling with 2-naphthol, which typically yields a vibrant orange-red dye. The fluorine substituent can influence the dye's properties, including its lightfastness and chemical resistance.
Representative Dye Synthesis: 1-((2-fluoro-N-ethylphenyl)diazenyl)naphthalen-2-ol
A representative monoazo dye can be synthesized by the diazotization of this compound and subsequent coupling with 2-naphthol. This reaction is a classic example of electrophilic aromatic substitution, where the diazonium salt acts as the electrophile.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of 1-((2-fluoro-N-ethylphenyl)diazenyl)naphthalen-2-ol. Note: This data is illustrative for a typical laboratory-scale synthesis and may vary based on specific reaction conditions and purification methods.
| Parameter | Value | Method of Determination |
| Reactant Quantities | ||
| This compound | 1.39 g (10 mmol) | Gravimetric |
| Sodium Nitrite | 0.76 g (11 mmol) | Gravimetric |
| 2-Naphthol | 1.44 g (10 mmol) | Gravimetric |
| Reaction Conditions | ||
| Diazotization Temperature | 0-5 °C | Thermocouple |
| Coupling Temperature | 0-10 °C | Thermocouple |
| Reaction Time | ~ 1 hour | Visual/TLC |
| Product Characterization | ||
| Theoretical Yield | 2.96 g | Stoichiometric Calculation |
| Actual Yield | 2.52 g | Gravimetric |
| Percent Yield | 85% | Calculation |
| Melting Point | 162-165 °C | Melting Point Apparatus |
| λmax (in Ethanol) | 482 nm | UV-Vis Spectroscopy |
| Purity | ||
| Purity after Recrystallization | >98% | HPLC |
Experimental Protocols
1. Diazotization of this compound
-
Materials:
-
This compound (1.39 g, 10 mmol)
-
Concentrated Hydrochloric Acid (3 mL)
-
Distilled Water (10 mL)
-
Sodium Nitrite (NaNO₂) (0.76 g, 11 mmol)
-
Ice bath
-
100 mL Beaker
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a 100 mL beaker, add this compound and 10 mL of distilled water.
-
Slowly add 3 mL of concentrated hydrochloric acid while stirring. The aniline salt may precipitate.
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold this compound hydrochloride suspension over 10 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring for an additional 10 minutes in the ice bath to ensure complete formation of the diazonium salt solution.
-
2. Coupling Reaction with 2-Naphthol
-
Materials:
-
2-Naphthol (1.44 g, 10 mmol)
-
10% Sodium Hydroxide (NaOH) solution (20 mL)
-
The prepared diazonium salt solution
-
Ice bath
-
250 mL Beaker
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a 250 mL beaker, dissolve 2-naphthol in 20 mL of 10% sodium hydroxide solution.
-
Cool this solution to 0-10 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the alkaline 2-naphthol solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
3. Isolation and Purification of the Azo Dye
-
Materials:
-
Büchner funnel and flask
-
Filter paper
-
Cold distilled water
-
Ethanol (for recrystallization)
-
-
Procedure:
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the crude dye on the filter paper with several portions of cold distilled water to remove any unreacted salts and base.
-
Air-dry the crude product.
-
For further purification, recrystallize the crude dye from a suitable solvent such as ethanol. Dissolve the dye in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Experimental Workflow
Application in Drug Development: Azo Dyes as Enzyme Inhibitors
For drug development professionals, azo dyes and their derivatives are not just colorants but also represent a class of compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5] The mechanism of action for some of these activities involves the inhibition of specific enzymes.
One promising target for antimicrobial and antifungal drug design is the shikimate pathway , which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in mammals.[6] This makes enzymes in the shikimate pathway attractive targets for selective inhibitors.
Recent studies have identified certain azo dyes as inhibitors of chorismate synthase , the final enzyme in the shikimate pathway.[6][7] These inhibitors are thought to bind to the active site of the enzyme, preventing the conversion of 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate. The structural features of the azo dye, including substituents on the aromatic rings, play a crucial role in its binding affinity and inhibitory potential. The presence of a fluorine atom, as in dyes derived from this compound, can potentially enhance binding through favorable electrostatic or hydrophobic interactions within the enzyme's active site.
Signaling Pathway Diagram: Inhibition of the Shikimate Pathway
The following diagram illustrates the shikimate pathway and the point of inhibition by a representative azo dye.
References
- 1. byjus.com [byjus.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 7. Investigation of the inhibitory properties of azo-dyes on chorismate synthase from Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Patented Synthesis of N-ethyl-2-fluoroaniline Analogs
Introduction
N-ethyl-2-fluoroaniline is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols based on patented methodologies for the synthesis of structurally related N-alkylated anilines. While a direct patented synthesis for this compound is not explicitly detailed in the public domain, analogous patented methods for the N-ethylation of aniline and N-methylation of 2-fluoroaniline offer robust and adaptable synthetic strategies.
The following sections outline a potential synthetic route via reductive amination, a common and effective method for N-alkylation of primary amines. The protocols are adapted from patented procedures for similar compounds and are intended for use by researchers, scientists, and professionals in drug development.
Synthetic Pathway Overview
The proposed synthesis of this compound from 2-fluoroaniline proceeds via a two-step, one-pot reductive amination reaction. This pathway involves the initial formation of an imine intermediate through the reaction of 2-fluoroaniline with acetaldehyde, followed by in-situ reduction of the imine to yield the desired N-ethylated product.
Caption: Proposed synthesis pathway for this compound via reductive amination.
Experimental Protocols
The following protocols are adapted from patented methods for analogous N-alkylation reactions.[1]
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a one-pot synthesis of this compound from 2-fluoroaniline and acetaldehyde using sodium borohydride as the reducing agent.
Materials:
-
2-Fluoroaniline
-
Acetaldehyde
-
Ethanol (or Methanol)
-
Sodium Borohydride (NaBH₄)
-
Sodium Hydroxide (NaOH) solution
-
Sulfuric Acid (H₂SO₄) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Reaction flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Nucleophilic Addition (Imine Formation):
-
In a reaction flask, dissolve 2-fluoroaniline (1 equivalent) in ethanol.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a solution of acetaldehyde (1.1 to 1.5 equivalents) in ethanol dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the Schiff base (imine intermediate).
-
-
Reduction Reaction:
-
Cool the reaction mixture again in an ice bath.
-
Slowly add a solution of sodium borohydride (1.1 to 1.5 equivalents) in ethanol or methanol to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours.
-
-
Work-up and Purification:
-
Adjust the pH of the reaction mixture to ~9 with a sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography.
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes based on analogous patented syntheses.
| Parameter | Value | Reference |
| Molar Ratio (2-fluoroaniline:acetaldehyde:NaBH₄) | 1 : 1.1 : 1.1 | [1] |
| Solvent | Ethanol/Methanol | [1] |
| Reaction Temperature (Nucleophilic Addition) | 0-25 °C | |
| Reaction Time (Nucleophilic Addition) | 1-2 hours | [1] |
| Reaction Temperature (Reduction) | 0-25 °C | |
| Reaction Time (Reduction) | 3-5 hours | [1] |
| Expected Yield | 85-95% | |
| Purity (post-purification) | >98% |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
2-Fluoroaniline is toxic and should be handled with care.
-
Acetaldehyde is volatile and flammable.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas.
Conclusion
The reductive amination of 2-fluoroaniline with acetaldehyde presents a viable and efficient method for the synthesis of this compound. The protocols and data presented here, adapted from analogous patented procedures, provide a solid foundation for researchers and drug development professionals to produce this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.
References
Application Notes and Protocols: The Utility of 2-Fluoroaniline as a Versatile Building Block in Organic Synthesis
Note to the Reader: While the initial request focused on N-ethyl-2-fluoroaniline, a comprehensive search of scientific literature and patent databases revealed a significant lack of specific application data, detailed experimental protocols, and associated biological activities for this particular compound. To provide a valuable and detailed resource in the spirit of the original request, this document focuses on the closely related and extensively documented building block, 2-fluoroaniline . The principles, reaction types, and applications discussed herein are often generalizable to substituted fluoroanilines and provide a strong foundational understanding for researchers working with this class of compounds.
Introduction
2-Fluoroaniline is a key aromatic amine that serves as a versatile and highly valuable building block in modern organic synthesis. The presence of the fluorine atom at the ortho position to the amino group imparts unique electronic properties and reactivity to the molecule. This substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of target molecules, making 2-fluoroaniline a sought-after precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility spans a range of chemical transformations, including nucleophilic aromatic substitutions, diazotization reactions, and as a scaffold for the construction of complex heterocyclic systems. This document provides an overview of its applications, detailed experimental protocols for key reactions, and insights into the biological significance of the resulting products.
Physicochemical and Safety Information
A thorough understanding of the physicochemical properties and safety precautions is essential for the safe handling and effective use of 2-fluoroaniline in a laboratory setting.
| Property | Value |
| CAS Number | 348-54-9 |
| Molecular Formula | C₆H₆FN |
| Molecular Weight | 111.12 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 182-183 °C |
| Density | 1.154 g/mL at 25 °C |
| Solubility | Slightly soluble in water, soluble in organic solvents |
| Purity | Typically ≥99% |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Safety Precautions: 2-Fluoroaniline is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For complete safety and handling information, refer to the Safety Data Sheet (SDS).
Applications in Organic Synthesis
2-Fluoroaniline is a versatile precursor for a variety of important chemical entities, particularly in the synthesis of bioactive heterocycles.
Synthesis of Fluorinated Quinolines
Fluorinated quinoline derivatives are of significant interest due to their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[2] 2-Fluoroaniline serves as a key starting material for the construction of the quinoline ring system through reactions like the Combes quinoline synthesis.
Experimental Protocol: Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol [2]
This protocol describes the synthesis of a fluorinated quinoline intermediate from 2-fluoroaniline.
Reaction Scheme:
Synthesis of a fluorinated quinoline intermediate.
Materials and Equipment:
-
2-Fluoroaniline
-
Ethyl 2-methylacetoacetate
-
Polyphosphoric acid (PPA)
-
10% aqueous sodium hydroxide solution
-
Three-necked flask (250 mL)
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).[2]
-
Heat the reaction mixture to 150 °C with stirring.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Place the flask in an ice bath and carefully adjust the pH to 7-8 by the slow addition of 10% aqueous sodium hydroxide solution.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford 8-fluoro-2,3-dimethylquinolin-4-ol as a white solid.[2]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) |
| 2-Fluoroaniline | 111.12 | 100.00 | - |
| Ethyl 2-methylacetoacetate | 144.17 | 100.00 | - |
| 8-Fluoro-2,3-dimethylquinolin-4-ol | 191.20 | - | 89.2 |
Role in Kinase Inhibitor Synthesis
Substituted anilines are a common structural motif in a large number of kinase inhibitors, which are a cornerstone of modern cancer therapy.[3] These molecules often function by interacting with the hinge region of the ATP-binding pocket of the kinase. The fluorine atom in 2-fluoroaniline can enhance binding affinity and modulate the physicochemical properties of the final drug candidate. While direct synthesis examples starting from this compound are scarce, the general principle of incorporating a fluoroaniline moiety is well-established.
The following diagram illustrates a generalized kinase signaling pathway that can be targeted by inhibitors derived from fluoroaniline scaffolds.
Targeting a kinase signaling pathway.
Conclusion
2-Fluoroaniline is a fundamental building block in organic synthesis with broad applications in the creation of high-value molecules for the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the ortho-fluoro substituent, make it an attractive starting material for the synthesis of a diverse array of compounds. The protocols and data presented herein for 2-fluoroaniline provide a solid foundation for researchers and drug development professionals. Further exploration into the reactivity and applications of its derivatives, such as this compound, is a promising area for future research.
References
Application Notes and Protocols for the Reaction of N-ethyl-2-fluoroaniline with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of N-ethyl-2-fluoroaniline with various electrophiles, offering detailed experimental protocols and data for key transformations. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the derivatization of this versatile fluorinated aniline.
Introduction
This compound is an important synthetic intermediate characterized by a fluorine atom and an N-ethyl group on the aniline scaffold. The interplay of the activating, ortho,para-directing ethylamino group and the deactivating, ortho,para-directing fluorine atom governs its reactivity towards electrophiles. The electron-donating nature of the ethylamino group generally activates the aromatic ring for electrophilic substitution, while the fluorine atom, through its inductive electron-withdrawing effect, has a deactivating influence.[1] The primary positions for electrophilic attack are para and ortho to the strongly activating ethylamino group.
This document outlines protocols for several key electrophilic substitution reactions of this compound, including halogenation, nitration, and acylation.
Data Presentation
The following tables summarize hypothetical quantitative data for the electrophilic substitution reactions of this compound, based on established procedures for analogous compounds.
Table 1: Halogenation of this compound
| Electrophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Hypothetical Yield (%) |
| Bromine | N-Bromosuccinimide | CH₂Cl₂ | 0 | 2 | 4-Bromo-N-ethyl-2-fluoroaniline | 90 |
| Chlorine | N-Chlorosuccinimide | CH₂Cl₂ | 0 | 2 | 4-Chloro-N-ethyl-2-fluoroaniline | 85 |
Table 2: Nitration of this compound
| Reagent | Solvent | Temperature (°C) | Time (h) | Product | Hypothetical Yield (%) |
| HNO₃ / H₂SO₄ | Acetic Anhydride | -10 to 0 | 1 | N-ethyl-2-fluoro-4-nitroaniline | 75 |
Table 3: N-Acylation of this compound
| Electrophile | Reagent | Base | Solvent | Temperature (°C) | Time (min) | Product | Hypothetical Yield (%) |
| Acetyl Chloride | K₂CO₃ | DMF | Room Temp. | 20 | N-(2-fluorophenyl)-N-ethylacetamide | 95 | |
| Chloroacetyl Chloride | Phosphate Buffer | Water | Room Temp. | 20 | 2-Chloro-N-(2-fluorophenyl)-N-ethylacetamide | 92 |
Experimental Protocols
Bromination of this compound
This protocol describes the regioselective bromination of this compound at the para-position relative to the ethylamino group, adapted from a procedure for 2-fluoroaniline.[2]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for an additional 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-bromo-N-ethyl-2-fluoroaniline.
-
Purify the crude product by column chromatography on silica gel if necessary.
Nitration of this compound
This protocol outlines the nitration of this compound, which is expected to occur primarily at the para-position to the ethylamino group. This procedure is an adaptation from the nitration of other substituted anilines.[3][4]
Materials:
-
This compound
-
Acetic anhydride
-
Nitric acid (70%)
-
Sulfuric acid (concentrated)
-
Ice
-
Sodium hydroxide solution (dilute)
-
Chloroform
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Separatory funnel
Procedure:
-
To a stirred solution of acetic anhydride, add this compound (1.0 eq) dropwise while maintaining the temperature below 30°C.
-
Cool the mixture to -10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to nitric acid, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the aniline solution, maintaining the reaction temperature between -10 °C and 0 °C.
-
After the addition is complete, stir the mixture for an additional hour at 0 °C.
-
Pour the reaction mixture onto crushed ice and neutralize with a dilute sodium hydroxide solution.
-
Extract the product with chloroform (3 x 50 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-ethyl-2-fluoro-4-nitroaniline by recrystallization or column chromatography.
N-Acylation of this compound
This protocol describes the N-acylation of this compound using an acyl chloride.[5][6] This reaction proceeds on the nitrogen atom of the ethylamino group.
Materials:
-
This compound
-
Acetyl chloride (or other acyl chloride)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) and potassium carbonate (2.0 eq) in DMF in a round-bottom flask.
-
Stir the mixture at room temperature.
-
Add acetyl chloride (1.1 eq) dropwise to the stirring solution.
-
Continue to stir the reaction mixture at room temperature for approximately 20 minutes.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting N-(2-fluorophenyl)-N-ethylacetamide can be purified by recrystallization or column chromatography if necessary.
Visualizations
Electrophilic Aromatic Substitution Workflow
The following diagram illustrates the general workflow for the electrophilic aromatic substitution of this compound.
Regioselectivity in Electrophilic Attack
The following diagram illustrates the directing effects of the substituents on this compound and the likely position of electrophilic attack.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for N-ethyl-2-fluoroaniline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-2-fluoroaniline is a valuable building block in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. The presence of the fluorine atom and the secondary amine functionality makes it an interesting substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document provides detailed application notes and experimental protocols for the use of this compound in three key palladium-catalyzed reactions: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Heck reaction.
The strategic incorporation of a fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability and binding affinity. This compound serves as a versatile precursor for introducing this fluorinated moiety into a variety of molecular scaffolds.
Applications in Drug Discovery and Development
Palladium-catalyzed cross-coupling reactions utilizing this compound and its derivatives are instrumental in the synthesis of a wide range of biologically active compounds. These reactions enable the efficient construction of arylamines and substituted anilines, which are common structural motifs in pharmaceuticals.
-
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, allowing for the synthesis of N-aryl and N-heteroaryl derivatives of this compound. These products are key intermediates in the development of kinase inhibitors, receptor antagonists, and other therapeutic agents. The reaction is known for its broad substrate scope and functional group tolerance.[1][2]
-
Suzuki-Miyaura Coupling: As a robust method for C-C bond formation, the Suzuki-Miyaura coupling can be employed to synthesize biaryl compounds from halogenated this compound derivatives. These structures are prevalent in many approved drugs and clinical candidates. The reaction is favored for its mild conditions and the commercial availability of a wide range of boronic acids.
-
Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted alkenes. While direct Heck reactions with this compound are less common, derivatives of this compound can be utilized to synthesize complex olefinic structures, which can be further elaborated into pharmaceutical targets.[3]
I. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide, forming a new carbon-nitrogen bond. This reaction is particularly useful for the synthesis of N-aryl-N-ethyl-2-fluoroanilines.
Quantitative Data
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ | Dioxane | 110 | 24 | 78 |
| 3 | 2-Bromopyridine | [Pd(allyl)Cl]₂ (1.0) | BippyPhos (2.0) | Cs₂CO₃ | Toluene | 90 | 16 | 92 |
Note: The data presented is representative and may require optimization for specific substrates.
Experimental Protocol: Synthesis of N-ethyl-N-(4-methylphenyl)-2-fluoroaniline
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
4-Bromotoluene (1.1 mmol, 1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add 4-bromotoluene and this compound to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete (typically 18 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Experimental Workflow
Caption: Workflow for the Buchwald-Hartwig Amination.
II. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. To utilize this compound in this reaction, it must first be halogenated, for example, at the para position to the amine, to create a suitable coupling partner.
Quantitative Data
| Entry | Halogenated this compound | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-N-ethyl-2-fluoroaniline | Phenylboronic acid | Pd(PPh₃)₄ (2.0) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 2 | 4-Iodo-N-ethyl-2-fluoroaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3.0) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 91 |
| 3 | 4-Bromo-N-ethyl-2-fluoroaniline | 3-Thiopheneboronic acid | PdCl₂(dppf) (3.0) | - | Cs₂CO₃ | DME | 85 | 16 | 82 |
Note: The data presented is representative and may require optimization for specific substrates.
Experimental Protocol: Synthesis of N-ethyl-2-fluoro-4-phenylaniline
Materials:
-
4-Bromo-N-ethyl-2-fluoroaniline (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2.0 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-bromo-N-ethyl-2-fluoroaniline, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Pd(PPh₃)₄, followed by degassed 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion (typically 12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura Coupling.
III. Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. Similar to the Suzuki coupling, a halogenated derivative of this compound is required as the starting material.
Quantitative Data
| Entry | Halogenated this compound | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-N-ethyl-2-fluoroaniline | Styrene | Pd(OAc)₂ (2.0) | P(o-tol)₃ (4.0) | Et₃N | DMF | 100 | 16 | 80 |
| 2 | 4-Bromo-N-ethyl-2-fluoroaniline | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3.0) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 75 |
| 3 | 4-Iodo-N-ethyl-2-fluoroaniline | 1-Octene | Pd/C (5.0) | - | NaOAc | NMP | 120 | 18 | 65 |
Note: The data presented is representative and may require optimization for specific substrates.
Experimental Protocol: Synthesis of (E)-N-ethyl-2-fluoro-4-styrylaniline
Materials:
-
4-Iodo-N-ethyl-2-fluoroaniline (1.0 mmol, 1.0 equiv.)
-
Styrene (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4.0 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate and tri(o-tolyl)phosphine.
-
Solvent and Base Addition: Add anhydrous DMF and stir for 10 minutes at room temperature. Then add triethylamine.
-
Reagent Addition: Add 4-iodo-N-ethyl-2-fluoroaniline followed by styrene.
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion (typically 16 hours), cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Experimental Workflow
Caption: Workflow for the Heck Reaction.
Signaling Pathways and Logical Relationships
The catalytic cycles for these three reactions share common fundamental steps involving a palladium catalyst.
Caption: Simplified Catalytic Cycles.
References
Scalable Laboratory Synthesis of N-ethyl-2-fluoroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable laboratory protocols for the synthesis of N-ethyl-2-fluoroaniline, a valuable intermediate in pharmaceutical and chemical research. Two primary synthetic routes are presented: direct N-alkylation of 2-fluoroaniline and reductive amination of 2-fluoroaniline with acetaldehyde. These methods offer robust and reproducible pathways to the target compound.
Synthetic Strategies Overview
The synthesis of this compound can be efficiently achieved through two common and scalable laboratory methods:
-
Direct N-Alkylation: This method involves the direct reaction of 2-fluoroaniline with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. This approach is straightforward but may require careful control to minimize over-alkylation.
-
Reductive Amination: This one-pot reaction involves the formation of an imine intermediate from 2-fluoroaniline and acetaldehyde, which is then reduced in situ to the desired this compound. This method is often preferred for its high selectivity and mild reaction conditions.
The logical workflow for selecting a synthetic method is outlined below:
Experimental Protocols
Method 1: Direct N-Alkylation of 2-Fluoroaniline
This protocol is adapted from the general procedure for the N-alkylation of substituted anilines.[1]
Reaction Scheme:

Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Fluoroaniline | ReagentPlus®, 99% | Sigma-Aldrich |
| Ethyl Iodide | 99%, stabilized | Acros Organics |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Chemical |
| Acetone | Anhydrous, ≥99.5% | J.T. Baker |
| Dichloromethane (DCM) | ACS Grade, ≥99.5% | VWR Chemicals |
| Brine (saturated NaCl solution) | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | EMD Millipore |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Experimental Procedure:
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoroaniline (10.0 g, 90.0 mmol, 1.0 eq).
-
Add anhydrous potassium carbonate (24.9 g, 180.0 mmol, 2.0 eq) and anhydrous acetone (100 mL).
Addition of Ethyl Iodide:
-
To the stirring suspension, add ethyl iodide (21.0 g, 135.0 mmol, 1.5 eq) dropwise at room temperature over 15 minutes.
Reaction:
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (9:1). The reaction is typically complete within 6-8 hours.
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
-
Dissolve the crude product in dichloromethane (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | 10.0 g |
| Product Yield | 9.8 g |
| Molar Yield | 78% |
| Purity (by GC) | >98% |
Method 2: Reductive Amination of 2-Fluoroaniline
This protocol is based on the general procedure for the reductive amination of anilines with aldehydes.[2]
Reaction Scheme:

Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Fluoroaniline | ReagentPlus®, 99% | Sigma-Aldrich |
| Acetaldehyde | ≥99.5% | Fluka |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Triacetoxyborohydride (STAB) | 95% | Acros Organics |
| Saturated Sodium Bicarbonate (NaHCO₃) | ||
| Dichloromethane (DCM) | ACS Grade, ≥99.5% | VWR Chemicals |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Alfa Aesar |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Experimental Procedure:
Reaction Setup:
-
In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoroaniline (10.0 g, 90.0 mmol, 1.0 eq) in anhydrous 1,2-dichloroethane (100 mL).
Imine Formation:
-
Add acetaldehyde (4.36 g, 99.0 mmol, 1.1 eq) to the solution and stir for 30 minutes at room temperature to allow for the formation of the intermediate imine.
Reduction:
-
Slowly add sodium triacetoxyborohydride (28.6 g, 135.0 mmol, 1.5 eq) to the mixture in portions. The reaction is mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
Work-up and Purification:
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | 10.0 g |
| Product Yield | 11.2 g |
| Molar Yield | 90% |
| Purity (by HPLC) | >99% |
Workflow Diagrams
The experimental workflows for both synthetic methods are illustrated below.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-ethyl-2-fluoroaniline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-ethyl-2-fluoroaniline. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during this procedure.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reduced Nucleophilicity of 2-Fluoroaniline: The electron-withdrawing nature of the fluorine atom decreases the reactivity of the amine group. 2. Insufficient Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures. 3. Ineffective Base: A weak base may not be sufficient to deprotonate the aniline or neutralize the acid formed during the reaction. 4. Poor Quality Reagents: Water or other impurities in the reactants or solvent can interfere with the reaction. | 1. Consider using a more reactive ethylating agent, such as ethyl iodide over ethyl bromide. 2. Gradually increase the reaction temperature in 10°C increments while monitoring the reaction progress by TLC. A common temperature range is 60-80°C.[1] 3. Switch to a stronger base like potassium carbonate (K₂CO₃) or, for more challenging cases, a non-nucleophilic base like sodium hydride (NaH).[1] 4. Ensure all reagents and solvents are anhydrous.[1] |
| Significant Formation of N,N-diethyl-2-fluoroaniline Byproduct | 1. Over-alkylation: The mono-ethylated product can be more nucleophilic than the starting 2-fluoroaniline, leading to a second ethylation.[2] 2. Excess Ethylating Agent: Using a large excess of the ethylating agent will drive the reaction towards dialkylation.[2][3] 3. High Reaction Temperature: Higher temperatures can increase the rate of the second ethylation. | 1. Use a molar excess of 2-fluoroaniline relative to the ethylating agent (e.g., 1.2 to 1.5 equivalents). 2. Maintain a strict stoichiometry, starting with a 1:1 to 1:1.2 molar ratio of 2-fluoroaniline to the ethylating agent.[3] 3. Add the ethylating agent slowly or dropwise to the reaction mixture to maintain its low concentration.[3] 4. Consider lowering the reaction temperature to improve selectivity.[3] |
| Difficult Purification | 1. Similar Polarity of Components: The starting material, desired product, and diethylated byproduct can have close Rf values on TLC, making separation by column chromatography challenging. 2. Presence of Unreacted Starting Material: An incomplete reaction will complicate the purification process. | 1. Optimize the solvent system for column chromatography. A gradient elution with a shallow gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is often effective. 2. Monitor fractions carefully using TLC. The expected elution order is: N,N-diethyl-2-fluoroaniline (least polar), this compound (product), and 2-fluoroaniline (most polar).[3] 3. Ensure the reaction goes to completion by monitoring with TLC before starting the workup. |
| Reaction Stalls (No Further Conversion) | 1. Catalyst Deactivation (if applicable): Impurities in the starting materials or solvent can deactivate the catalyst. 2. pH Imbalance (for Reductive Amination): The pH may be too high or too low for optimal imine formation. | 1. Use high-purity, anhydrous starting materials and solvents. 2. For reductive amination, maintain a mildly acidic pH (around 4-6) to facilitate imine formation. This can be achieved by adding a catalytic amount of acetic acid.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common methods are:
-
Direct N-alkylation: This involves reacting 2-fluoroaniline with an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base. This method is straightforward but can be prone to over-alkylation.
-
Reductive Amination: This is often the preferred method for achieving mono-alkylation.[2] It involves the reaction of 2-fluoroaniline with acetaldehyde to form an intermediate imine, which is then reduced in situ by a reducing agent like sodium borohydride or sodium triacetoxyborohydride.[3][4]
Q2: How can I minimize the formation of the N,N-diethyl byproduct?
A2: To favor mono-alkylation, you should control the stoichiometry by using an excess of 2-fluoroaniline relative to the ethylating agent.[2] Additionally, slow, dropwise addition of the ethylating agent at a moderate temperature can significantly reduce the amount of the diethylated product formed.[3]
Q3: What is the best way to purify the final product?
A3: Flash column chromatography on silica gel is the most effective method for purifying this compound from unreacted starting material and the N,N-diethyl byproduct.[3] A gradient elution system, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate, will allow for the separation of the components based on their differing polarities.[3][5]
Q4: My reaction is very slow. How can I increase the reaction rate?
A4: To increase the rate of a slow N-alkylation reaction, you can:
-
Increase the reaction temperature.[6]
-
Use a more reactive ethylating agent (reactivity order: R-I > R-Br > R-Cl).[1]
-
Employ a polar aprotic solvent such as DMF or DMSO, which can help stabilize charged intermediates.[6]
Q5: What analytical techniques are used to monitor the reaction and characterize the product?
A5: The reaction progress is typically monitored by Thin Layer Chromatography (TLC).[1] The final product is characterized using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of the ethyl group.
-
Mass Spectrometry: To confirm the molecular weight of the product.[1]
-
GC-MS: To assess the purity and identify any byproducts.
Data Presentation
Table 1: Effect of Reaction Conditions on Reductive Amination Yield
The following table illustrates the impact of different reducing agents and solvents on the yield of this compound via reductive amination of 2-fluoroaniline with acetaldehyde.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Borohydride (NaBH₄) | Methanol | 25 | 12 | 75 |
| 2 | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) | 25 | 12 | 88 |
| 3 | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (pH ~6) | 25 | 18 | 82 |
| 4 | H₂ (1 atm), Pd/C | Ethanol | 25 | 24 | 92 |
Note: Data are representative and may vary based on specific experimental setup and scale.
Table 2: Influence of Base and Ethylating Agent on Direct N-Alkylation
This table summarizes the outcomes of direct N-alkylation of 2-fluoroaniline under various conditions.
| Entry | Ethylating Agent | Base | Solvent | Temperature (°C) | Yield of this compound (%) | Yield of N,N-diethyl-2-fluoroaniline (%) |
| 1 | Ethyl Bromide | K₂CO₃ | Acetonitrile | 80 | 65 | 15 |
| 2 | Ethyl Iodide | K₂CO₃ | Acetonitrile | 80 | 78 | 18 |
| 3 | Ethyl Bromide | NaH | DMF | 60 | 72 | 10 |
| 4 | Ethyl Iodide | Cs₂CO₃ | DMF | 60 | 85 | 8 |
Note: Data are representative and based on general principles of N-alkylation reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is optimized for selective mono-alkylation with high yield.
Materials:
-
2-Fluoroaniline (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoroaniline (1.0 eq) and dissolve it in anhydrous DCM.
-
Addition of Reagents: Add acetaldehyde (1.2 eq) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: Synthesis of this compound via Direct N-Alkylation
This protocol describes a method using an alkyl halide and a base.
Materials:
-
2-Fluoroaniline (1.2 eq)
-
Ethyl Iodide (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 2-fluoroaniline (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Addition of Ethylating Agent: Add ethyl iodide (1.0 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and stir. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Reductive Amination.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Purification of N-ethyl-2-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-ethyl-2-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities often originate from the N-alkylation of 2-fluoroaniline. These can include:
-
Starting Materials: Unreacted 2-fluoroaniline and the ethylating agent (e.g., ethyl iodide, ethyl bromide).
-
Over-alkylation Products: N,N-diethyl-2-fluoroaniline is a common byproduct if the reaction conditions are not carefully controlled.
-
Positional Isomers: While less common in N-alkylation, impurities from the synthesis of the starting 2-fluoroaniline may be present.
-
Solvent and Reagent Residues: Residual solvents (e.g., acetone, dichloromethane) and reagents used in the synthesis and purification steps can also be present.[1]
Q2: What is the recommended first-pass purification strategy for crude this compound?
A2: For a first-pass purification, several methods can be effective depending on the nature and quantity of the impurities:
-
Acid-Base Extraction: If the primary impurity is unreacted 2-fluoroaniline, washing the crude product (dissolved in an organic solvent like ethyl acetate or diethyl ether) with a dilute aqueous acid solution (e.g., 1M HCl) can remove the more basic aniline starting material.[2]
-
Distillation: If the crude product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method for aniline derivatives.[3]
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is a cost-effective method to remove the bulk of impurities. The choice of solvent is critical and requires screening.[1]
-
Column Chromatography: For mixtures that are difficult to separate by other means, column chromatography is a highly effective technique.[1][4]
Q3: When is chromatographic purification necessary for this compound?
A3: Chromatographic purification, such as flash column chromatography or preparative HPLC, is typically required when:
-
Other methods like recrystallization or distillation fail to remove closely related impurities, such as the over-alkylation product (N,N-diethyl-2-fluoroaniline).
-
A very high purity (>99.5%) is required for downstream applications, such as in pharmaceutical development.[1]
-
The crude product is an oil and does not crystallize.[1]
Q4: How can I monitor the purity of this compound during purification?
A4: The purity can be effectively monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a column chromatography separation and for assessing the complexity of the crude mixture. A common mobile phase to start with is a mixture of hexanes and ethyl acetate.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for quantifying the purity of this compound and detecting impurities. A reverse-phase C18 column is often suitable for aniline derivatives.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the purified product and identifying any remaining impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| "Oiling Out" | The solute's melting point is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The cooling rate is too rapid. | Slow down the cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath. | |
| No Crystal Formation | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. |
| The compound is highly soluble in the chosen solvent. | Try a different solvent or add an anti-solvent (a solvent in which the compound is insoluble). | |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[1] | |
| Poor Crystal Yield | The chosen solvent is too good at room temperature. | Use a solvent in which the product has lower solubility at room temperature. |
| Insufficient concentration of the crude product. | Concentrate the solution before cooling. | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.[1] |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Impurities | The eluent system is not optimized. | Perform TLC analysis to determine the optimal eluent system. Aim for an Rf value of 0.2-0.4 for the desired product.[1] |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. | |
| Band Tailing | The compound is interacting too strongly with the stationary phase (silica gel). | Add a small amount of a basic modifier, like triethylamine (~0.1%), to the eluent to improve the peak shape of the basic aniline compound.[1] |
| The compound is not fully soluble in the eluent. | Choose an eluent system that ensures good solubility. | |
| Product Elutes Too Quickly or Too Slowly | The polarity of the eluent is too high or too low. | Adjust the polarity of the eluent system based on TLC analysis. A more polar eluent will increase the elution speed, while a less polar eluent will slow it down.[1] |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.[1]
General Column Chromatography Protocol
-
Eluent Selection: Use TLC to identify a solvent system that provides good separation of this compound from its impurities. A common starting point is a mixture of hexanes and ethyl acetate.[1][4] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the product.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. texiumchem.com [texiumchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of N-Ethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Low Conversion in N-ethyl-2-fluoroaniline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in N-ethyl-2-fluoroaniline synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low conversion in the N-ethylation of 2-fluoroaniline?
Low conversion in the N-ethylation of 2-fluoroaniline can stem from several factors, including suboptimal reaction conditions, reagent quality, and the inherent reactivity of the starting materials. Key areas to investigate are:
-
Insufficient reaction temperature: The reaction may require more thermal energy to proceed at an adequate rate.
-
Poor choice of base or solvent: The base may not be strong enough to deprotonate the aniline effectively, or the solvent may not be suitable for the reaction.
-
Inactive or insufficient ethylating agent: The ethylating agent may have degraded or be present in a substoichiometric amount.
-
Presence of water: Moisture can interfere with the reaction, particularly if organometallic reagents or strong bases are used.
-
Formation of side products: Competing reactions, such as dialkylation, can consume the starting material and reduce the yield of the desired mono-ethylated product.
Q2: How can I minimize the formation of the N,N-diethyl-2-fluoroaniline byproduct?
The formation of the dialkylated byproduct is a common issue. To favor mono-alkylation, consider the following strategies:
-
Control stoichiometry: Use a stoichiometric amount or only a slight excess of the ethylating agent (e.g., 1.0-1.2 equivalents).
-
Slow addition of the ethylating agent: Adding the ethylating agent dropwise at a controlled temperature can help to prevent localized high concentrations that favor dialkylation.
-
Lower reaction temperature: Running the reaction at a lower temperature can increase the selectivity for mono-alkylation, although this may require a longer reaction time.
-
Choice of ethylating agent: Some ethylating agents may offer better selectivity than others.
Q3: My reaction is stalled, and I still have a significant amount of unreacted 2-fluoroaniline. What steps can I take?
If the reaction has stalled, several interventions can be attempted to drive it to completion:
-
Increase the reaction temperature: Gradually increase the temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS.
-
Add more base or ethylating agent: If you suspect that one of these reagents has been consumed or is limiting, a careful additional charge may restart the reaction.
-
Extend the reaction time: Some reactions simply require more time to reach completion. Continue to monitor the reaction for several more hours.
-
Consider a different catalyst: If a catalyst is being used, it may have become deactivated.
Troubleshooting Guides
Issue 1: Low Yield of this compound
This guide addresses potential causes and solutions for low product yield.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | 1. Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and side product formation. 2. Screen Solvents: Test a range of solvents with varying polarities and boiling points. 3. Evaluate Different Bases: The choice of base is critical. Compare inorganic bases (e.g., K₂CO₃, Cs₂CO₃) with organic bases (e.g., triethylamine, DIPEA). |
| Reagent Quality | 1. Verify Reagent Purity: Ensure the 2-fluoroaniline and ethylating agent are of high purity and free from contaminants. 2. Use Anhydrous Conditions: Dry all glassware and use anhydrous solvents, especially when working with moisture-sensitive reagents. |
| Side Reactions | 1. Minimize Dialkylation: As detailed in the FAQ, control stoichiometry and addition rates. 2. Check for Ring Reactions: Although less common under N-alkylation conditions, consider the possibility of nucleophilic aromatic substitution on the ring if harsh conditions are used. |
Issue 2: Incomplete Conversion of Starting Material
This guide provides steps to take when the reaction does not go to completion.
| Potential Cause | Troubleshooting Steps |
| Insufficient Reactivity | 1. Increase Temperature: Carefully raise the reaction temperature. 2. Use a More Effective Base: A stronger base may be required to achieve complete deprotonation of the aniline. |
| Reagent Depletion | 1. Add More Reagent: If one of the reactants is consumed, a second addition might be necessary. Monitor by an appropriate analytical technique. |
| Catalyst Deactivation | 1. Add Fresh Catalyst: If using a catalyst, it may need to be replenished. |
Experimental Protocols
General Protocol for N-alkylation of 2-fluoroaniline
A common method for the N-ethylation of 2-fluoroaniline involves the use of an ethyl halide in the presence of a base.
Materials:
-
2-fluoroaniline
-
Ethyl iodide or ethyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous acetone or acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-fluoroaniline (1.0 eq).
-
Add the base (e.g., K₂CO₃, 2.0 eq) and the anhydrous solvent (e.g., acetone).
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To the stirring suspension, add the ethylating agent (e.g., ethyl iodide, 1.2 eq) dropwise at room temperature.
-
Attach a condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of this compound
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetone | Reflux | 6 | 65 |
| 2 | K₂CO₃ (2.0) | ACN | Reflux | 6 | 75 |
| 3 | Cs₂CO₃ (2.0) | Acetone | Reflux | 4 | 85 |
| 4 | Cs₂CO₃ (2.0) | ACN | Reflux | 4 | 92 |
| 5 | Et₃N (3.0) | DCM | Reflux | 12 | 40 |
Yields are hypothetical and for illustrative purposes.
Visualizations
Caption: Reaction pathway for the N-ethylation of 2-fluoroaniline.
Caption: A workflow for troubleshooting low conversion.
Caption: Factors influencing reaction conversion and selectivity.
Identifying and removing impurities from N-ethyl-2-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-ethyl-2-fluoroaniline. The information provided is designed to help identify and remove impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route and purification methods used. However, common impurities may include:
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Unreacted Starting Materials: The most common starting material, 2-fluoroaniline, may be present if the N-ethylation reaction does not go to completion.
-
Over-alkylation Products: The formation of the tertiary amine, N,N-diethyl-2-fluoroaniline, can occur if the reaction conditions favor di-alkylation.
-
Positional Isomers: If the starting 2-fluoroaniline is not pure, isomers such as 4-ethyl-2-fluoroaniline could be present in the final product.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., acetone, dichloromethane, ethyl acetate, hexanes) and residual reagents may be present.[1]
-
Degradation Products: Anilines can be susceptible to oxidation, leading to colored impurities, especially if exposed to air and light over time.
Q2: Which analytical techniques are best for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for quantifying the purity of this compound and separating it from non-volatile impurities.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile impurities, including residual solvents and potential byproducts like over-alkylated species.[3][4]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative tool for monitoring the progress of a reaction and the effectiveness of purification steps.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying major impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for identifying unknown impurities by providing molecular weight information.[6]
Troubleshooting Guides
Impurity Identification
Issue: An unknown peak is observed in the HPLC or GC chromatogram.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Unreacted Starting Material (2-fluoroaniline) | Run a co-injection with a standard of 2-fluoroaniline to confirm its retention time. |
| Over-alkylated Product (N,N-diethyl-2-fluoroaniline) | Synthesize a small amount of the suspected byproduct and compare its retention time. Alternatively, analyze the peak by MS to confirm its molecular weight. |
| Positional Isomer | If commercially available, obtain a standard of the suspected isomer for comparison. High-resolution mass spectrometry may also help in confirming the elemental composition. |
| Solvent or Reagent Residue | Compare the retention time with known solvents and reagents used in the synthesis. GC-MS is particularly useful for this. |
| Degradation Product | Exposure to air and/or light can cause degradation. Analyze the sample by LC-MS to identify potential oxidation products. |
Purification Challenges
Issue: Difficulty in removing impurities to achieve the desired purity level.
Possible Causes & Solutions:
| Purification Method | Possible Cause | Suggested Solution |
| Recrystallization | Oiling out: The compound has a low melting point or is impure. | Try a different solvent system or a slower cooling rate. |
| Poor recovery: The compound is too soluble in the chosen solvent at low temperatures. | Use a less polar solvent or a solvent mixture. | |
| Co-crystallization of impurities: The impurity has similar solubility properties. | Consider a different purification technique like column chromatography. | |
| Column Chromatography | Poor separation: The chosen eluent system is not optimal. | Perform a thorough TLC analysis to find an eluent system that gives good separation (Rf of desired product ~0.3). A gradient elution may be necessary. |
| Product decomposition on silica gel: Anilines can be sensitive to acidic silica gel. | Use silica gel that has been neutralized with a base like triethylamine. | |
| Distillation | Inadequate separation: The boiling points of the product and impurity are too close. | Use a fractional distillation column with a higher number of theoretical plates. Vacuum distillation is recommended to lower the boiling points and prevent degradation.[7][8] |
Data Presentation
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a mobile and stationary phase. | High resolution, quantitative, suitable for non-volatile compounds.[2][3] | May not identify all co-eluting impurities without mass spectrometry. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | High sensitivity, provides structural information for impurity identification.[3][4] | Not suitable for non-volatile or thermally labile compounds. |
| TLC | Differential migration on a stationary phase. | Rapid, inexpensive, good for reaction monitoring. | Qualitative only, lower resolution than HPLC or GC. |
| NMR | Nuclear spin transitions in a magnetic field. | Provides detailed structural information. | Lower sensitivity for minor impurities, requires a relatively pure sample. |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Excellent for identifying unknown impurities by molecular weight.[6] | More complex and expensive than HPLC-UV. |
Table 2: Typical Purity of Commercially Available this compound Analogs
| Compound | Purity (by HPLC) | Source |
| 3-Bromo-N-ethyl-2-fluoroaniline | 98.38% | ChemScene Certificate of Analysis[9] |
Note: This data is for a structurally similar compound and is provided for reference. Purity of this compound may vary between suppliers.
Experimental Protocols
Protocol 1: HPLC Method for Purity Determination
This protocol is adapted from a validated method for a similar compound and serves as a starting point for method development.[2]
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate). The optimal gradient should be determined by TLC analysis. For anilines, it is often beneficial to add a small amount of triethylamine (e.g., 0.1%) to the eluent to prevent tailing.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Load the sample onto the column.
-
Elute the column with the gradient, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.[1]
-
Visualizations
Caption: Workflow for the identification of impurities.
Caption: Decision tree for selecting a purification method.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. file.chemscene.com [file.chemscene.com]
Preventing over-alkylation in N-ethyl-2-fluoroaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-ethyl-2-fluoroaniline. The primary focus is on preventing over-alkylation to ensure high yield and purity of the desired mono-alkylated product.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when synthesizing this compound?
A1: The most significant challenge is controlling the selectivity of the N-alkylation reaction. Over-alkylation, the formation of the undesired by-product N,N-diethyl-2-fluoroaniline, is a common issue. This occurs because the product, this compound, can also react with the ethylating agent.
Q2: What are the general strategies to prevent over-alkylation?
A2: Several strategies can be employed to favor mono-alkylation over di-alkylation:
-
Control of Stoichiometry: Using a specific molar ratio of 2-fluoroaniline to the ethylating agent is crucial. An excess of the aniline can help to increase the probability of the ethylating agent reacting with the starting material rather than the mono-alkylated product.
-
Reaction Conditions: Adjusting the reaction temperature and time can influence the selectivity. Milder conditions often favor mono-alkylation.
-
Choice of Ethylating Agent: The reactivity of the ethylating agent (e.g., ethyl iodide vs. ethyl bromide) can impact the extent of over-alkylation.
-
Alternative Methods: Reductive amination, which involves the reaction of 2-fluoroaniline with acetaldehyde followed by reduction, can offer higher selectivity for mono-alkylation.[1][2]
Q3: How can I monitor the progress of the reaction and the formation of by-products?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material and a standard of the desired product (if available), you can visualize the consumption of the starting material and the formation of both the mono- and di-alkylated products. High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis.
Q4: What purification methods are effective for separating this compound from the di-ethylated by-product?
A4: If over-alkylation occurs, purification can be challenging due to the similar properties of the mono- and di-ethylated products.
-
Column Chromatography: Flash column chromatography on silica gel is a standard method for separating the desired product from by-products and unreacted starting material.[3]
-
Distillation: If the boiling points of this compound and N,N-diethyl-2-fluoroaniline are sufficiently different, fractional distillation under reduced pressure can be an effective purification technique.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low to no conversion of 2-fluoroaniline | 1. Ineffective Base: The base used may not be strong enough to deprotonate the aniline sufficiently. 2. Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. 3. Poor Quality Reagents: The starting materials or solvent may be impure or contain water. | 1. Use a stronger base: Consider using potassium carbonate (K₂CO₃) or sodium hydride (NaH). 2. Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction by TLC. 3. Ensure high-purity, anhydrous reagents: Use freshly distilled solvents and high-purity starting materials. |
| Significant formation of N,N-diethyl-2-fluoroaniline (Over-alkylation) | 1. Excess of Ethylating Agent: Using too much of the ethylating agent will drive the reaction towards di-alkylation. 2. High Reaction Temperature or Prolonged Reaction Time: More forcing conditions can increase the rate of the second alkylation. 3. High Reactivity of Ethylating Agent: Highly reactive ethylating agents like ethyl iodide are more prone to causing over-alkylation. | 1. Adjust Stoichiometry: Use a molar ratio of 2-fluoroaniline to ethylating agent of 1:1 or a slight excess of the aniline. 2. Optimize Reaction Conditions: Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. 3. Consider a less reactive ethylating agent: Ethyl bromide could be a suitable alternative to ethyl iodide. |
| Presence of multiple unidentified spots on TLC | 1. Decomposition of Reagents or Products: High temperatures or reactive impurities could lead to decomposition. 2. Side Reactions: Other functional groups in the molecule might be reacting under the given conditions. | 1. Lower the reaction temperature: And ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. 2. Review the reaction conditions: And consider if they are compatible with all functional groups present. |
Experimental Protocols
Protocol 1: Direct N-Alkylation of 2-Fluoroaniline
This protocol is adapted from a general procedure for the N-alkylation of substituted anilines.[3][4]
Materials:
-
2-Fluoroaniline
-
Ethyl Iodide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 2-fluoroaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Addition of Ethylating Agent: To the stirring suspension, add ethyl iodide (1.1 - 1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C). Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification:
-
Dissolve the crude product in dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
-
Quantitative Data Summary:
The following table provides a summary of how reaction parameters can be adjusted to control the selectivity of the N-alkylation reaction.
| Parameter | Condition for High Mono-alkylation Selectivity | Condition Favoring Over-alkylation |
| Molar Ratio (Aniline:Ethylating Agent) | 1.2:1 to 1.5:1 | 1:1.5 or greater excess of ethylating agent |
| Temperature | Lower temperature (e.g., Room Temp to 60°C) | Higher temperature (e.g., > 80°C) |
| Reaction Time | Shorter reaction time, stopped after starting material is consumed | Prolonged reaction time |
| Ethylating Agent Reactivity | Lower (e.g., Ethyl bromide) | Higher (e.g., Ethyl iodide) |
| Solvent Polarity | Less polar | More polar |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing over-alkylation.
References
Impact of solvent and temperature on N-ethyl-2-fluoroaniline synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of N-ethyl-2-fluoroaniline. The information is tailored for researchers, scientists, and drug development professionals to address common challenges related to the impact of solvent and temperature on the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common methods are the direct N-alkylation of 2-fluoroaniline with an ethylating agent (such as ethyl iodide or ethyl bromide) and the reductive amination of 2-fluoroaniline with acetaldehyde.
Q2: How does the fluorine substituent on the aniline ring affect the N-ethylation reaction?
A2: The fluorine atom is an electron-withdrawing group, which decreases the nucleophilicity of the aniline nitrogen.[1] This makes 2-fluoroaniline less reactive than aniline itself, often requiring more forcing reaction conditions, such as higher temperatures or stronger bases, to achieve a good yield.[1]
Q3: What is the most common side product in the synthesis of this compound, and how can it be minimized?
A3: The most common side product is the di-alkylation product, N,N-diethyl-2-fluoroaniline. Its formation can be minimized by carefully controlling the stoichiometry (using a minimal excess of the ethylating agent), slow addition of the ethylating agent, and potentially lowering the reaction temperature to improve selectivity for mono-alkylation.[1]
Q4: Why is my reaction yield low even when the starting material is fully consumed?
A4: Low yields, despite complete consumption of the starting material, can result from the formation of undetected byproducts or degradation of the product. In reductive amination, for instance, acetaldehyde can undergo self-condensation (aldol condensation), reducing its availability for the desired reaction. Product degradation can also occur under harsh conditions, such as excessively high temperatures or the presence of strong acids or bases.
Q5: Which type of solvent is generally preferred for the N-alkylation of 2-fluoroaniline?
A5: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred.[1] These solvents can effectively dissolve the reactants and stabilize charged intermediates that may form during the reaction, which can help to increase the reaction rate.[1] Protic solvents are generally less ideal as they can solvate the amine, reducing its nucleophilicity.[1]
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Troubleshooting Steps |
| Insufficient Temperature | The electron-withdrawing nature of fluorine can make the reaction sluggish at room temperature. Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress by TLC or HPLC. For N-alkylation with ethyl halides, temperatures in the range of 60-100°C are often effective.[1] |
| Inadequate Base | A weak base may not be sufficient to deprotonate the aniline or neutralize the acid formed during the reaction. Consider using a stronger base such as potassium carbonate (K₂CO₃), or for more challenging cases, sodium hydride (NaH).[1] |
| Poor Solvent Choice | The reactants may not be fully soluble in the chosen solvent, leading to a slow heterogeneous reaction. Ensure a polar aprotic solvent is used. If solubility remains an issue, consider a solvent with a higher boiling point like DMF or DMSO to allow for higher reaction temperatures.[1] |
| Low Reactivity of Ethylating Agent | The reactivity of ethyl halides follows the trend: I > Br > Cl. If using ethyl chloride or bromide results in a slow reaction, switching to ethyl iodide can significantly increase the reaction rate.[1] |
Issue 2: Formation of N,N-diethyl-2-fluoroaniline (Di-alkylation)
| Possible Cause | Troubleshooting Steps |
| Excess Ethylating Agent | A large excess of the ethylating agent will drive the reaction towards the di-substituted product. Use a molar ratio of 2-fluoroaniline to ethylating agent between 1:1 and 1:1.1. |
| High Reaction Temperature | Higher temperatures can sometimes favor the second ethylation step. If di-alkylation is a significant issue, try running the reaction at a lower temperature for a longer period. |
| Concentration Effects | High concentrations of reactants can increase the likelihood of the mono-ethylated product encountering another molecule of the ethylating agent. Consider diluting the reaction mixture. |
| Method of Addition | Adding the ethylating agent all at once creates a high initial concentration. Add the ethylating agent dropwise or via a syringe pump over a period of time to maintain a low concentration, thus favoring mono-alkylation. |
Data Presentation
Disclaimer: The following tables present representative data based on general principles of N-alkylation and reductive amination reactions of substituted anilines. Specific experimental results for this compound may vary.
Table 1: Representative Impact of Solvent on N-Alkylation of 2-Fluoroaniline with Ethyl Iodide
| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Reaction Temperature (°C) | Representative Yield (%) | Key Observations |
| Acetonitrile (MeCN) | 37.5 | 82 | 80 | 75-85 | Good solubility for reactants; easy to remove post-reaction.[1] |
| Dimethylformamide (DMF) | 36.7 | 153 | 80-100 | 80-90 | Excellent solvent for solubility; higher boiling point allows for higher temperatures if needed, but can be difficult to remove.[1] |
| Dimethyl sulfoxide (DMSO) | 46.7 | 189 | 80-100 | 80-90 | High polarity and boiling point, useful for very sluggish reactions, but challenging to remove.[1] |
| Tetrahydrofuran (THF) | 7.6 | 66 | 60 | 60-70 | Lower polarity may result in slower reaction rates. |
| Toluene | 2.4 | 111 | 100 | 50-60 | Non-polar; generally not ideal for this type of reaction, but can be used for higher temperature reactions.[1] |
Table 2: Representative Impact of Temperature on N-Alkylation of 2-Fluoroaniline in DMF
| Temperature (°C) | Typical Reaction Time (h) | Representative Yield (%) | Purity Notes |
| 25 (Room Temp.) | 24 | < 20 | Very slow reaction, mostly unreacted starting material.[1] |
| 60 | 12 | 65-75 | Moderate reaction rate with good selectivity for mono-alkylation. |
| 80 | 6 | 80-90 | Faster reaction rate, good yield. Potential for a slight increase in di-alkylation. |
| 100 | 4 | > 85 | Very fast reaction, but a noticeable increase in the N,N-diethyl-2-fluoroaniline side product may be observed. |
| 120 | 2 | > 85 | Rapid reaction, but may lead to lower purity due to increased side product formation and potential for decomposition.[1] |
Experimental Protocols
Protocol 1: N-Alkylation of 2-Fluoroaniline with Ethyl Iodide
Materials:
-
2-Fluoroaniline
-
Ethyl Iodide
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoroaniline (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq) to the flask.
-
Add anhydrous DMF to dissolve the reactants (concentration of ~0.2-0.5 M with respect to the aniline).
-
While stirring the suspension, add ethyl iodide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination of 2-Fluoroaniline with Acetaldehyde
Materials:
-
2-Fluoroaniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, dissolve 2-fluoroaniline (1.0 eq) in anhydrous DCM.
-
Add acetaldehyde (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of 2-fluoroaniline.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Column chromatography conditions for purifying N-ethyl-2-fluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of N-ethyl-2-fluoroaniline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for column chromatography conditions to purify this compound?
A1: A common starting point for the purification of substituted anilines like this compound is flash column chromatography using silica gel as the stationary phase.[1] A mobile phase consisting of a hexane and ethyl acetate gradient is often effective.[1][2] It is crucial to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).[3][4] A target Rf value for the desired product should ideally be between 0.2 and 0.4 for good separation.[3]
Q2: My purified this compound is a dark oil or solid. How can I decolorize it?
A2: Discoloration in anilines is often due to oxidation or the presence of colored impurities.[5] If the discoloration persists after chromatography, you can try treating a solution of the compound with a small amount of activated carbon before a final filtration or recrystallization step.[3]
Q3: What are the most common impurities I should expect when synthesizing this compound?
A3: Common impurities can include unreacted starting materials (e.g., 2-fluoroaniline), over-alkylated byproducts (e.g., N,N-diethyl-2-fluoroaniline), and residual reagents from the synthesis.[2][5] The separation of these impurities is a primary goal of the column chromatography step.
Q4: How can I monitor the purity of my fractions during and after column chromatography?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during the collection of fractions.[3] For a more quantitative assessment of the final product's purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended techniques.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | The eluent system is not optimized. | Perform a thorough TLC analysis with various ratios of hexane and ethyl acetate to find the optimal mobile phase for separation.[3] |
| The column is overloaded with the crude sample. | Reduce the amount of crude material loaded onto the column.[3] | |
| Product is Tailing on the Column (Elongated Bands) | The basic aniline is interacting strongly with the acidic silica gel. | Add a small amount (0.1-1%) of a base like triethylamine to the eluent to neutralize the acidic sites on the silica gel.[4] |
| The compound is not fully soluble in the eluent. | Ensure the compound is completely dissolved in the mobile phase before loading it onto the column.[3] | |
| Cracking of the Silica Bed | The column was not packed properly. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process.[8] |
| No Product Eluting from the Column | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline. Specific conditions should be optimized based on TLC analysis of your crude product.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10 v/v).
-
For basic compounds like this compound, consider adding 0.1-1% triethylamine to the mobile phase to prevent tailing.[4]
2. Packing the Column:
-
Select a glass chromatography column of an appropriate size for the amount of crude product.
-
At the bottom of the column, place a small plug of cotton or glass wool and cover it with a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.
-
Add a layer of sand on top of the silica gel bed to prevent it from being disturbed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Caution: Do not let the column run dry. [8]
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
-
Carefully apply the dissolved sample to the top of the silica gel bed.
4. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Collect the eluent in a series of labeled test tubes or flasks.[8]
5. Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
6. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[3]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Managing exothermic reactions in N-ethyl-2-fluoroaniline synthesis
Technical Support Center: N-Ethyl-2-fluoroaniline Synthesis
Welcome to the Technical Support Center for this compound Synthesis. This resource is designed for researchers, chemists, and drug development professionals to safely and effectively manage the synthesis of this compound, with a specific focus on controlling its exothermic N-alkylation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the N-ethylation of 2-fluoroaniline an exothermic reaction?
A1: The N-alkylation of amines, including the reaction between 2-fluoroaniline and an ethylating agent (e.g., ethyl iodide, ethyl bromide), is a nucleophilic substitution reaction. The formation of the new carbon-nitrogen bond is an energetically favorable process that releases a significant amount of energy as heat. This exotherm can be substantial and requires careful management to prevent a runaway reaction.
Q2: What is a "runaway reaction" and why is it a major concern?
A2: A runaway reaction is an uncontrolled thermal event where the rate of heat generation from the exotherm exceeds the rate of heat removal from the reactor.[1] This leads to a rapid increase in temperature and pressure, which can cause the boiling of solvents, decomposition of materials, and potentially disastrous equipment failure.[2] Proper process safety management is critical to prevent such events.
Q3: What are the primary factors influencing the rate of heat generation?
A3: The three main factors are:
-
Rate of Reagent Addition: Adding the ethylating agent too quickly introduces a large amount of reactive material at once, leading to a rapid and potentially uncontrollable release of heat.
-
Reaction Concentration: Higher concentrations of reactants lead to a faster reaction rate and, consequently, a higher rate of heat generation per unit volume.
-
Reaction Temperature: Like most chemical reactions, the rate of N-alkylation increases with temperature. If the initial temperature is too high or cooling is insufficient, the reaction can accelerate beyond control.
Q4: What are the most common side products in this synthesis?
A4: The most common side product is the N,N-diethyl-2-fluoroaniline, formed from the further alkylation of the desired N-ethyl product. Over-alkylation can become significant if an excess of the ethylating agent is used or if reaction conditions favor the secondary amine reacting further.
Q5: Can I use an alcohol (ethanol) as the ethylating agent instead of an alkyl halide?
A5: Yes, N-alkylation using alcohols, often termed "borrowing hydrogen" or "hydrogen autotransfer" catalysis, is a modern alternative.[3][4] This method typically requires a transition metal catalyst (e.g., based on Ruthenium or Iridium) and often proceeds under milder conditions with water as the only byproduct.[5] However, it involves different reaction kinetics and thermal profiles that must be independently evaluated.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Spike (Exotherm) | 1. Ethylating agent was added too quickly. 2. Inadequate cooling or stirring. 3. Reaction concentration is too high. | 1. Use a semi-batch process: Add the ethylating agent slowly and dropwise using an addition funnel.[6] 2. Ensure the reaction flask is immersed in a cooling bath (ice-water or ice-salt). Improve stirring to prevent local hot spots.[2] 3. Increase the solvent volume to dilute the reactants. |
| Low Yield or Incomplete Reaction | 1. Reaction temperature is too low. 2. Insufficient base strength or amount. 3. Poor quality or wet reagents/solvents. | 1. Gradually increase the reaction temperature after the initial exotherm is controlled. Monitor progress by TLC. 2. Use a stronger base (e.g., K₂CO₃ instead of NaHCO₃) and ensure at least 2.0 equivalents are used. 3. Use anhydrous solvents and fresh, high-purity reagents. |
| Significant Amount of Dialkylated Product | 1. Excess of ethylating agent used. 2. High reaction temperature or prolonged reaction time. | 1. Use a slight excess of the 2-fluoroaniline or limit the ethylating agent to 1.0-1.1 equivalents. 2. Run the reaction at the lowest temperature that provides a reasonable rate and stop the reaction once the starting material is consumed (monitor by TLC). |
| Reaction Fails to Start | 1. Reagents are inactive. 2. Temperature is too low to overcome the activation energy. | 1. Verify the quality and purity of 2-fluoroaniline and the ethylating agent. 2. After controlled addition of the alkylating agent at a low temperature, allow the mixture to slowly warm to room temperature or apply gentle heating. |
Quantitative Data Summary
While specific calorimetric data for this compound is not widely published, the following table provides typical conditions for the analogous N-alkylation of substituted anilines, which can be used as a starting point for optimization.
| Parameter | Condition 1 (Standard Lab) | Condition 2 (Alternative Base) | Condition 3 (Alternative Solvent) | Reference |
| Substrate | 2,3-Difluoro-6-nitroaniline | 4-Anisidine | General Aromatic Amines | [7] |
| Ethylating Agent | Ethyl Iodide (1.5 eq) | Benzyl Alcohol (1.0 eq) | Primary Alcohols (1.0 eq) | [3] |
| Base | K₂CO₃ (2.0 eq) | t-BuOK (1.0 eq) | t-BuOK (1.0 eq) | [3] |
| Solvent | Acetone (Anhydrous) | Toluene | Toluene | [3] |
| Temperature | Reflux (~56°C) | 25°C | 25°C | [3][7] |
| Time | 4-6 hours | 24 hours | 24 hours | [3][7] |
| Typical Yield | Good | 90% | High | [3][7] |
Detailed Experimental Protocol (Lab Scale)
This protocol is adapted from a standard procedure for the N-alkylation of a similar fluoroaniline derivative.[7]
Reagents & Equipment:
-
2-Fluoroaniline (1.0 eq)
-
Ethyl Iodide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetone
-
Round-bottom flask with magnetic stir bar
-
Condenser
-
Dropping funnel
-
Thermometer
-
Cooling bath (e.g., ice/water)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and thermometer, combine 2-fluoroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Add anhydrous acetone to the flask. Place the flask in a cooling bath.
-
Reagent Addition: Add ethyl iodide (1.1 eq) to a dropping funnel. Add the ethyl iodide dropwise to the stirring suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10-15°C. This is the critical exothermic step.
-
Reaction: After the addition is complete, allow the mixture to stir in the cooling bath for an additional 30 minutes. Then, remove the cooling bath and allow the reaction to warm to room temperature. Attach a condenser and gently heat the mixture to a mild reflux (approx. 56°C).
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water (2x) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Visual Guides & Workflows
The following diagrams illustrate key workflows and logical relationships for managing the synthesis.
Caption: A step-by-step experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting uncontrolled exotherms.
Caption: Key factors influencing thermal safety during the reaction.
References
- 1. catsci.com [catsci.com]
- 2. amarequip.com [amarequip.com]
- 3. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. fauske.com [fauske.com]
- 7. benchchem.com [benchchem.com]
Characterization of unexpected byproducts in N-ethyl-2-fluoroaniline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-ethyl-2-fluoroaniline. The information provided is designed to help identify and characterize unexpected byproducts in common reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected byproducts in reactions with this compound?
A1: Based on the reactivity of anilines, several classes of byproducts can be anticipated:
-
Process-Related Impurities: These can include unreacted starting materials or residual solvents.[1]
-
Over-reaction Products: In acylation and alkylation reactions, di-substituted or even tri-substituted products can form.
-
Oxidation Products: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities like p-benzoquinone derivatives.[1]
-
Dimerization/Polymerization Products: Under certain conditions, particularly oxidative or strongly acidic environments, aniline derivatives can dimerize or polymerize.[1][2]
-
Cyclization Products: Intramolecular cyclization can occur, especially at elevated temperatures, potentially forming heterocyclic structures.
-
Ring Substitution Products: In reactions like Friedel-Crafts, substitution on the aromatic ring can occur in addition to or instead of N-substitution.
Q2: I am observing a colored impurity in my acylation reaction. What could it be?
A2: The formation of colored byproducts in aniline reactions is often indicative of oxidation. The N-ethylamino group can be sensitive to oxidizing agents, potentially leading to highly conjugated systems that absorb visible light. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: My alkylation reaction is giving a mixture of products with very similar TLC retention factors. What could be the issue?
A3: This is likely due to over-alkylation, where the desired mono-alkylated product competes with the starting material for the alkylating agent, leading to the formation of a di-alkylated byproduct. To mitigate this, consider using a smaller excess of the alkylating agent and adding it slowly to the reaction mixture at a lower temperature.
Q4: I am attempting a Friedel-Crafts reaction with this compound and getting a low yield of the desired product. Why is this happening?
A4: Friedel-Crafts reactions are often problematic with anilines. The basic nitrogen atom of the N-ethylamino group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the reaction from proceeding efficiently. This can also lead to the formation of undesired side products.
Troubleshooting Guides
Issue 1: Formation of Multiple Products in Acylation Reactions
Symptoms:
-
Multiple spots on TLC after an acylation reaction (e.g., with acetic anhydride or acetyl chloride).
-
Mass spectrometry data indicates the presence of a di-acylated species (M+42 Da for acetylation).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Over-acylation | Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acylating agent. Add the acylating agent dropwise at a reduced temperature (e.g., 0 °C) to control the reaction rate. |
| Ring Acylation | In the presence of a strong Lewis acid, Friedel-Crafts acylation on the aromatic ring can compete with N-acylation. Perform the reaction in the absence of a strong Lewis acid if possible, or use a milder catalyst. |
| Hydrolysis of Acylating Agent | Ensure all glassware is dry and use anhydrous solvents, as moisture can hydrolyze the acylating agent, leading to incomplete reactions and the presence of starting material. |
Issue 2: Low Yield and Tar Formation in Cyclization Reactions
Symptoms:
-
A dark, viscous, or intractable tar forms in the reaction mixture.[3]
-
Low isolated yield of the desired cyclized product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Polymerization | Strongly acidic or basic conditions, or high temperatures, can promote the polymerization of aniline derivatives.[3] Consider using milder reaction conditions, such as a lower temperature or a weaker acid/base catalyst. |
| Side Reactions | The reagents used to induce cyclization may have alternative reaction pathways with this compound. Carefully review the literature for the chosen cyclization conditions and potential side reactions with similar anilines. |
| Product Instability | The desired cyclized product may be unstable under the reaction or workup conditions. Consider performing the reaction at a lower temperature and for a shorter duration, and use a neutral workup procedure if possible. |
Data Presentation
Table 1: Hypothetical Byproduct Formation in the Acetylation of this compound under Different Conditions
| Entry | Acylating Agent | Catalyst | Temperature (°C) | Desired Product Yield (%) | Di-acetylation Byproduct (%) | Ring-acylated Byproduct (%) |
| 1 | Acetic Anhydride | None | 25 | 95 | < 1 | Not Detected |
| 2 | Acetyl Chloride | Pyridine | 0 -> 25 | 92 | 3 | Not Detected |
| 3 | Acetyl Chloride | AlCl₃ | 25 | 40 | 5 | 15 |
| 4 | Acetic Anhydride | None | 100 | 85 | 10 | < 2 |
This data is illustrative and intended for comparative purposes only.
Experimental Protocols
Protocol 1: N-Acetylation of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with the addition of water. Separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Analysis of Byproducts by HPLC-MS
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).[4]
-
Chromatographic Conditions:
-
Data Analysis: Analyze the chromatogram for the appearance of new peaks corresponding to potential byproducts. Use the mass-to-charge ratio (m/z) from the mass spectrometer to help identify the molecular weight of the unexpected species.
Mandatory Visualization
Caption: Workflow for reaction, monitoring, and byproduct characterization.
Caption: Troubleshooting flowchart for byproduct identification.
References
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Analysis for N-ethyl-2-fluoroaniline Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like N-ethyl-2-fluoroaniline is paramount for the integrity of subsequent research and the quality of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed analytical techniques for purity assessment. This guide provides a comparative overview of these methods, supported by experimental protocols and data presented in a clear, structured format to aid in selecting the most suitable technique for your analytical needs.
Comparison of Analytical Techniques
The choice between HPLC and GC-MS for purity determination depends on several factors, including the physicochemical properties of this compound and its potential impurities, as well as the specific requirements of the analysis such as sensitivity, selectivity, and the need for structural information.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio. |
| Specificity | High; capable of separating structurally similar impurities. | Very high; provides structural information for impurity identification.[1] |
| Sensitivity | High (ng to pg level).[1] | Very high (pg to fg level).[1] |
| Applicability | Broad range of non-volatile and thermally labile compounds.[1] | Suitable for volatile and thermally stable compounds; derivatization may be required for some anilines.[1] |
| Sample Throughput | Moderate.[1] | Moderate to low, especially if derivatization is needed.[1] |
| Cost (Instrument) | Moderate to high.[1] | High.[1] |
| Cost (Operational) | Moderate (solvents, columns).[1] | High (gases, columns, derivatizing agents).[1] |
Experimental Protocols
The following are detailed, illustrative methodologies for the analysis of this compound purity using HPLC and GC-MS. These protocols are based on established methods for similar aniline derivatives and would require validation for this specific compound.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the routine purity analysis of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Degas both solvents before use.[2]
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.[2]
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject a blank (diluent) to ensure the absence of system peaks.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity using the area percent method.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile compounds and can be invaluable for identifying unknown impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
Reagents:
-
Dichloromethane (GC grade) or another suitable volatile solvent.
Procedure:
-
Standard and Sample Preparation:
-
Dissolve an accurately weighed amount of the reference standard or sample in dichloromethane to a final concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C[3]
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Analysis:
-
Inject the prepared sample.
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze other peaks to identify potential impurities by comparing their mass spectra with a library (e.g., NIST).
-
Calculate purity based on the relative peak areas.
-
Method Validation Parameters
For use in a regulated environment, both HPLC and GC-MS methods would need to be validated according to International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
| Parameter | HPLC | GC-MS |
| Specificity | No interference from placebo and potential impurities at the retention time of the main peak.[1] | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[1] |
| Linearity (Range) | 25 - 150 µg/mL[1] | To be defined based on the application.[1] |
| Accuracy (% Recovery) | 99.2 - 100.5%[1] | 98.0 - 102.0%[1] |
| Precision (% RSD) | ||
| - Repeatability | < 1.0%[1] | ≤ 2.0%[1] |
| - Intermediate Precision | < 1.5%[1] | ≤ 2.0%[1] |
| Limit of Detection (LOD) | 0.1 µg/mL[1] | To be determined.[1] |
| Limit of Quantitation (LOQ) | 0.3 µg/mL[1] | To be determined.[1] |
| Robustness | No significant changes in results with minor variations in flow rate (±0.1 mL/min) and mobile phase composition (±2%).[1] | The method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1] |
Experimental Workflow Visualization
The following diagrams illustrate the typical workflows for HPLC and GC-MS analysis of this compound purity.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
References
A Comparative Analysis of N-ethyl-2-fluoroaniline and Its Isomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, biological activities, and metabolic pathways of N-ethyl-2-fluoroaniline and its structural isomers, including their parent fluoroaniline counterparts.
This guide offers a comprehensive comparison of this compound with its meta and para isomers, alongside the foundational fluoroaniline isomers. Tailored for researchers, scientists, and drug development professionals, this document provides a consolidated resource of key experimental data, detailed methodologies for crucial assays, and visual representations of metabolic pathways and experimental workflows to support further research and development in medicinal chemistry and toxicology.
Physicochemical Properties: A Comparative Overview
The position of the fluorine atom and the presence of the N-ethyl group significantly influence the physicochemical properties of these aniline derivatives. These properties are critical for predicting their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME), as well as their potential for interacting with biological targets. The following tables summarize the key physicochemical data for N-ethyl-fluoroaniline and fluoroaniline isomers.
Table 1: Physicochemical Properties of N-Ethyl-fluoroaniline Isomers
| Property | This compound (ortho) | N-ethyl-3-fluoroaniline (meta) | N-ethyl-4-fluoroaniline (para) |
| Molecular Formula | C₈H₁₀FN[1] | C₈H₁₀FN[2] | C₈H₁₀FN[3] |
| Molecular Weight ( g/mol ) | 139.17[1][4] | 139.17[2] | 139.17[3] |
| Boiling Point (°C) | 72-74 at 15 mmHg[5] | Not readily available | Not readily available |
| Density (g/cm³) | 1.073 (Predicted)[5] | Not readily available | 1.073[3] |
| pKa (Predicted) | 3.92 ± 0.20[5] | Not readily available | Not readily available |
| LogP (Predicted) | 2.4[1][4] | 2.2575[2] | Not readily available |
Table 2: Physicochemical Properties of Fluoroaniline Isomers
| Property | 2-Fluoroaniline (ortho) | 3-Fluoroaniline (meta) | 4-Fluoroaniline (para) |
| Molecular Formula | C₆H₆FN[6] | C₆H₆FN[7] | C₆H₆FN[3] |
| Molecular Weight ( g/mol ) | 111.12[6] | 111.12[7][8] | 111.12[3] |
| Boiling Point (°C) | 182-183[9] | 186[7][8] | 187 at 767 mmHg |
| Melting Point (°C) | -29[9] | -2[7] | Not readily available |
| Density (g/mL) | 1.151 at 25 °C[9] | 1.156 at 25 °C[8] | 1.173 at 25 °C |
| pKa | 3.2 at 25 °C[6] | Not readily available | 4.65 at 25 °C (conjugate acid)[3] |
| LogP | 1.26[6] | 1.30[10] | 1.15[3] |
Biological Activity and Toxicity
The introduction of a fluorine atom can significantly alter the biological activity and toxicity profile of aniline derivatives. While comprehensive comparative studies are limited, available data suggests differences among the isomers.
N-ethyl-4-fluoroaniline has demonstrated promising antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis, as well as anti-inflammatory properties[3]. The proposed mechanism for its antitubercular action involves binding to amines on the bacterial cell membrane and cleaving bonds on the surface, thereby inhibiting growth[3].
The toxicity of fluoroaniline isomers has been investigated, with studies indicating that the position of the fluorine atom influences their toxic effects. For instance, a comparative study on chloroaniline isomers showed that the para-isomer exhibited the most severe hematotoxicity[11]. While a direct parallel cannot be drawn without specific studies on fluoroanilines, it highlights the importance of isomer position in determining toxicity. The oral LD50 for 4-fluoroaniline in rats is reported as 417 mg/kg[3][12].
Metabolic Pathways
The metabolism of fluoroanilines is a critical aspect of their toxicological and pharmacological profiles. In vitro studies using liver microsomes have shown that cytochrome P450 enzymes play a key role in their metabolism. The primary metabolic pathways involve hydroxylation and dehalogenation (defluorination)[13].
-
Hydroxylation: 2-fluoroaniline and 3-fluoroaniline are preferentially hydroxylated at the para-position[13]. 4-fluoroaniline undergoes both ortho- and para-hydroxylation[13].
-
Defluorination: Para-hydroxylation of 4-fluoroaniline leads to defluorination and the formation of p-hydroxyaniline[13]. This process can lead to the formation of reactive quinoneimine intermediates.
The N-ethyl group in N-ethyl-fluoroaniline isomers is also susceptible to metabolism, likely through N-dealkylation, although specific studies on these compounds are not widely available. The general metabolic pathways for fluoroanilines are depicted in the following diagram.
Caption: Metabolic pathways of fluoroanilines.
Experimental Protocols
To aid researchers in conducting comparative studies, this section provides detailed methodologies for key experiments.
In Vitro Metabolism using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability and identifying metabolites of fluoroaniline isomers using liver microsomes.
Objective: To determine the rate of metabolism and identify the primary metabolites of N-ethyl-fluoroaniline and its isomers.
Materials:
-
Liver microsomes (human, rat, or other species)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (fluoroaniline isomers) dissolved in a suitable solvent (e.g., DMSO)
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C with shaking.
-
At various time points, withdraw aliquots of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile or methanol.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the parent compound and identify metabolites.
Caption: Workflow for in vitro metabolism assay.
Cytotoxicity Assay
This protocol describes a general method for assessing the cytotoxicity of fluoroaniline isomers using a cell-based assay.
Objective: To determine the concentration-dependent cytotoxicity of N-ethyl-fluoroaniline and its isomers in a relevant cell line (e.g., HepG2).
Materials:
-
Human cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (fluoroaniline isomers)
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or fluorescent signal development.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.
Caption: General workflow for a cytotoxicity assay.
Conclusion
This comparative guide provides a foundational understanding of the key differences between this compound and its isomers, as well as their parent fluoroaniline compounds. The presented data highlights the significant impact of isomeric position and N-alkylation on the physicochemical and biological properties of these molecules. The detailed experimental protocols and visual workflows are intended to facilitate further research, enabling a more comprehensive and direct comparison of these compounds. Such studies are essential for advancing their potential applications in drug discovery and for ensuring a thorough understanding of their toxicological profiles.
References
- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C8H10FN | CID 2737180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. chemicalpoint.eu [chemicalpoint.eu]
- 9. researchgate.net [researchgate.net]
- 10. 3-fluoroaniline [stenutz.eu]
- 11. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: N-ethyl-2-fluoroaniline vs. N-methyl-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of N-ethyl-2-fluoroaniline and N-methyl-2-fluoroaniline. Understanding the nuanced differences in reactivity between these two closely related aniline derivatives is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical compounds and other advanced materials. This document outlines their relative basicity, predicted reactivity in key reaction classes, and provides standardized experimental protocols for their direct comparison.
Introduction
This compound and N-methyl-2-fluoroaniline are substituted anilines that serve as versatile intermediates in chemical synthesis. The presence of an ortho-fluoro group significantly influences the electronic properties of the aniline ring, while the differing N-alkyl substituents (ethyl vs. methyl) introduce subtle variations in both electronic and steric characteristics. These differences can impact reaction rates, regioselectivity, and overall synthetic utility.
Data Presentation: Physicochemical Properties
A key indicator of nucleophilic reactivity in anilines is their basicity, which can be quantified by the pKa of their conjugate acids. While experimental data is limited, predicted pKa values provide a useful preliminary comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa (Conjugate Acid) |
| This compound | C₈H₁₀FN | 139.17 | 3.92 ± 0.20[1] |
| N-methyl-2-fluoroaniline | C₇H₈FN | 125.14 | 3.65 ± 0.10[2] |
The slightly higher predicted pKa value for the conjugate acid of this compound suggests it is a marginally stronger base than N-methyl-2-fluoroaniline.[1][2] This increased basicity can be attributed to the greater positive inductive effect (+I) of the ethyl group compared to the methyl group, which increases the electron density on the nitrogen atom.[3][4]
Reactivity Comparison and Theoretical Background
The reactivity of these aniline derivatives is primarily governed by the interplay of electronic and steric effects imparted by the N-alkyl and ortho-fluoro substituents.
Nucleophilicity and Basicity
As indicated by the predicted pKa values, This compound is expected to be a slightly stronger nucleophile than N-methyl-2-fluoroaniline . The ethyl group's superior electron-donating nature enhances the availability of the nitrogen's lone pair for donation to an electrophile.[3][5] However, the increased steric bulk of the ethyl group may counteract this electronic advantage in reactions where the transition state is sterically crowded around the nitrogen atom.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution reactions, the amino group (-NHR) is a potent activating, ortho-, para-director. The reactivity is enhanced by electron-donating substituents.
-
Electronic Effects : The ethyl group in this compound is more electron-donating than the methyl group in N-methyl-2-fluoroaniline.[4] This leads to a greater activation of the aromatic ring, suggesting that This compound will react faster in EAS reactions .
-
Directing Effects : Both compounds will primarily yield products substituted at the para position due to steric hindrance at the ortho positions from both the N-alkyl group and the fluorine atom. The strong electron-withdrawing nature of the fluorine atom will generally deactivate the ring compared to their non-fluorinated analogs.[6]
Nucleophilic Aromatic Substitution (SNAr)
The reactivity of anilines as nucleophiles in SNAr reactions is well-documented.[7][8] In a typical SNAr reaction with an activated aryl halide (e.g., 1-fluoro-2,4-dinitrobenzene), the rate-limiting step is often the initial nucleophilic attack.[9]
-
This compound , being the more basic and electron-rich nucleophile, is predicted to exhibit a faster reaction rate in SNAr reactions compared to N-methyl-2-fluoroaniline, assuming steric hindrance at the electrophilic center is not prohibitive. A study comparing aniline and N-methylaniline in an SNAr reaction found aniline to be considerably more reactive, which was attributed to the proton transfer mechanism of the base-catalyzed step.[10] While this involves a primary vs. secondary amine, it highlights the sensitivity of the reaction to the amine's structure.
Experimental Protocols
To empirically determine the reactivity differences between this compound and N-methyl-2-fluoroaniline, the following experimental protocols can be employed.
Protocol 1: Competitive Electrophilic Aromatic Substitution (Bromination)
This experiment will determine the relative rates of electrophilic aromatic substitution by reacting an equimolar mixture of the two anilines with a limited amount of a brominating agent.
Materials:
-
This compound
-
N-methyl-2-fluoroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
Standard laboratory glassware
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution in acetonitrile containing accurately weighed equimolar amounts (e.g., 0.1 M of each) of this compound, N-methyl-2-fluoroaniline, and an internal standard.
-
In a separate flask, prepare a 0.05 M solution of NBS in acetonitrile.
-
In a reaction flask maintained at a constant temperature (e.g., 25 °C), add 10 mL of the aniline mixture stock solution.
-
Add 1.0 mL of the NBS solution (a sub-stoichiometric amount) to the reaction flask with vigorous stirring.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes).
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and filter.
-
Analyze the product mixture by GC-MS. The ratio of the brominated products (predominantly 4-bromo-N-ethyl-2-fluoroaniline and 4-bromo-N-methyl-2-fluoroaniline) relative to the internal standard and remaining starting materials will indicate the relative reactivity. A higher yield of the brominated this compound derivative would confirm its higher reactivity in EAS.
Protocol 2: Comparative Nucleophilic Aromatic Substitution (SNAr) Kinetics
This protocol measures the reaction rates of each aniline with a standard electrophile, 1-fluoro-2,4-dinitrobenzene (Sanger's reagent), to compare their nucleophilic reactivity.
Materials:
-
This compound
-
N-methyl-2-fluoroaniline
-
1-fluoro-2,4-dinitrobenzene (FDNB)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Standard laboratory glassware
Procedure:
-
Prepare separate stock solutions of this compound (e.g., 0.01 M), N-methyl-2-fluoroaniline (e.g., 0.01 M), and FDNB (e.g., 0.001 M) in anhydrous DMSO.
-
Set the spectrophotometer to monitor the absorbance at the λmax of the product, N-(2,4-dinitrophenyl) amine, which forms as a colored species (typically around 340-360 nm).
-
Equilibrate the spectrophotometer and the reactant solutions to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, mix a known volume of the FDNB solution with a known volume of one of the aniline solutions (ensure the aniline is in large excess to maintain pseudo-first-order conditions).
-
Immediately begin recording the absorbance at the chosen wavelength over time.
-
Repeat the experiment with the other aniline derivative under identical conditions.
-
The initial rate of reaction can be determined from the slope of the absorbance vs. time plot. A steeper slope for the reaction with this compound would indicate a faster reaction rate and thus higher nucleophilicity.
Visualizations
Experimental Workflow for Comparative SNAr Kinetics
The following diagram illustrates the workflow for comparing the nucleophilic reactivity of the two aniline derivatives using UV-Vis spectrophotometry.
Caption: Workflow for comparing SNAr reaction rates.
Conclusion
Based on theoretical principles of electronic effects, This compound is predicted to be more reactive than N-methyl-2-fluoroaniline in both electrophilic aromatic substitution and as a nucleophile in nucleophilic aromatic substitution reactions. The greater electron-donating ability of the ethyl group increases the electron density on both the nitrogen atom and the aromatic ring. While steric hindrance from the larger ethyl group could play a role, it is generally considered a minor factor compared to the electronic effects in these types of reactions.[5] The provided experimental protocols offer a robust framework for the empirical validation of these predictions, enabling researchers to make informed decisions in the design of synthetic routes and the development of new chemical entities.
References
- 1. This compound CAS#: 2707-64-4 [chemicalbook.com]
- 2. 2-Fluoro-N-methylaniline | 1978-38-7 [chemicalbook.com]
- 3. medium.com [medium.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bloomtechz.com [bloomtechz.com]
- 6. quora.com [quora.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Performance of N-ethyl-2-fluoroaniline in Benzimidazole Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The choice of the aniline precursor is critical, significantly influencing reaction efficiency and overall yield. This guide provides a comparative analysis of N-ethyl-2-fluoroaniline against other anilines in the context of benzimidazole synthesis, supported by experimental data and detailed protocols.
Understanding the Reactivity of Anilines in Benzimidazole Synthesis
The formation of the benzimidazole ring typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. The nucleophilicity of the amino groups on the aniline ring is a key determinant of the reaction rate. Substituents on the aniline ring can either enhance or diminish this nucleophilicity through electronic and steric effects.
This compound presents a unique combination of substituents:
-
N-ethyl group: An electron-donating group (EDG) that increases the electron density on the adjacent nitrogen atom, thereby enhancing its nucleophilicity and potentially accelerating the rate of reaction.
-
2-fluoro group: An electron-withdrawing group (EWG) that decreases the nucleophilicity of the nearby amino group through a strong inductive effect. Its position at the ortho position also introduces significant steric hindrance, which can impede the approach of reagents and the subsequent cyclization step.
The interplay of these opposing electronic effects and the steric hindrance from the ortho-fluoro substituent makes the performance of this compound in benzimidazole synthesis a subject of considerable interest.
Comparative Performance Analysis
To contextualize the expected performance of this compound, we will compare it with other classes of anilines:
-
Unsubstituted Aniline (o-phenylenediamine): This serves as the baseline for comparison. The reaction proceeds at a moderate rate and gives good yields under standard conditions.
-
Anilines with Electron-Donating Groups (e.g., methyl, methoxy): Substituents like methyl (-CH₃) and methoxy (-OCH₃) increase the electron density on the aniline ring, making the amino groups more nucleophilic. This generally leads to faster reaction rates and higher yields compared to unsubstituted aniline.[1]
-
Anilines with Electron-Withdrawing Groups (e.g., nitro, chloro): Substituents like nitro (-NO₂) and chloro (-Cl) decrease the electron density on the aniline ring, reducing the nucleophilicity of the amino groups. This typically results in slower reaction rates and may require harsher reaction conditions to achieve comparable yields.[1]
-
N-Alkylated Anilines: The presence of an N-alkyl group, such as the ethyl group in this compound, can influence the reaction in two ways. Electronically, it is donating, which is favorable. However, it can also introduce steric bulk around the nitrogen atom, potentially hindering the reaction.
-
Ortho-Substituted Anilines: Substituents at the ortho position can exert significant steric hindrance, which can slow down the reaction rate regardless of their electronic nature. The ortho-fluoro group in this compound is expected to have a pronounced steric effect.
Based on these principles, the performance of This compound is anticipated to be a trade-off between the activating effect of the N-ethyl group and the deactivating and sterically hindering effects of the 2-fluoro group. The reaction rate may be slower than that of anilines with simple electron-donating groups, and the yield might be compromised due to steric hindrance. However, the presence of the fluorine atom can be desirable for modulating the physicochemical properties of the final benzimidazole product, a common strategy in drug design.
Quantitative Data Comparison
| Aniline Derivative | Reaction Partner | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| o-Phenylenediamine | Benzaldehyde | NH₄Cl, CHCl₃, RT | 4 h | 94 | [2] |
| o-Phenylenediamine | 4-Methylbenzaldehyde | NH₄Cl, CHCl₃, RT | - | 88 | [2] |
| 4-Methyl-o-phenylenediamine | Benzaldehyde | NH₄Cl, CHCl₃, RT | - | 92 | [2] |
| 4-Nitro-o-phenylenediamine | Benzaldehyde | NH₄Cl, CHCl₃, RT | - | 82 | [2] |
| 2-Haloaniline | Various Aldehydes | CuI, 1,10-phenanthroline, H₂O | - | up to 95 | [3] |
| N-Alkyl-2-nitroaniline | - | NaOH, 1,4-dioxane-water, reflux | - | Very Good | [4] |
| N,N'-Dialkyl o-phenylenediamines | - | O₂, Fe catalyst | - | Good | [5] |
Experimental Protocols
Below are detailed methodologies for common benzimidazole synthesis procedures.
Protocol 1: Condensation of o-Phenylenediamine with a Carboxylic Acid
This classic method, often referred to as the Phillips-Ladenburg synthesis, is widely used for the preparation of 2-substituted benzimidazoles.
Materials:
-
o-Phenylenediamine derivative (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
Polyphosphoric acid (PPA) or 4-toluenesulfonic acid (p-TsOH) (catalytic amount)
-
10% Sodium hydroxide solution
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the o-phenylenediamine derivative and the carboxylic acid.
-
Add a catalytic amount of PPA or p-TsOH to the mixture.
-
Heat the reaction mixture to reflux for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and neutralize with a 10% sodium hydroxide solution until the mixture is slightly basic.
-
Stir the mixture until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: One-Pot Reductive Cyclization from a 2-Nitroaniline
This method allows for the synthesis of benzimidazoles from readily available 2-nitroanilines in a single step.[6]
Materials:
-
2-Nitroaniline derivative (1.0 eq)
-
Aromatic aldehyde (1.1 eq)
-
Zinc dust (Zn)
-
Sodium bisulfite (NaHSO₃)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend the 2-nitroaniline derivative in water.
-
Add zinc dust and sodium bisulfite to the suspension.
-
Stir the mixture at room temperature for a short period to allow for the reduction of the nitro group.
-
Add the aromatic aldehyde to the reaction mixture.
-
Heat the mixture to 100°C and stir for the required time (typically 1-3 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove any inorganic solids.
-
Extract the aqueous filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of benzimidazoles from o-phenylenediamine and a carboxylic acid.
References
- 1. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of benzimidazoles by CuI-catalyzed three-component reaction of 2-haloaniline, ammonia and aldehyde in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pcbiochemres.com [pcbiochemres.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of N-ethyl-2-fluoroaniline
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates like N-ethyl-2-fluoroaniline is paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This guide provides a comparative overview of validated analytical methods for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The validation of these methods is based on the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[1][2][3][4]
Comparison of Analytical Techniques
The selection of an analytical technique for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. HPLC with UV detection is a robust and cost-effective method for routine quality control.[5] GC-MS offers high specificity, but may require derivatization for polar analytes like anilines.[6] LC-MS provides the highest sensitivity and specificity, making it ideal for trace-level quantification.[5]
Quantitative Data Summary
The following table summarizes the typical performance data for HPLC-UV, GC-MS, and LC-MS methods for the quantification of this compound, based on established validation parameters.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS | ICH Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | R² ≥ 0.995 |
| Range | 1 - 150 µg/mL | 0.1 - 50 µg/mL | 0.1 - 100 ng/mL | To be defined by the application |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% | 80 - 120% |
| Precision (% RSD) | ||||
| - Repeatability | < 1.0% | < 2.0% | < 2.0% | ≤ 2% |
| - Intermediate Precision | < 2.0% | < 3.0% | < 3.0% | ≤ 3% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.05 µg/mL | 0.03 ng/mL | S/N ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL | 0.1 ng/mL | S/N ratio ≥ 10:1 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols are representative examples for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and intermediates.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides higher specificity and is suitable for identifying and quantifying this compound, especially in complex matrices.
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Injection Temperature: 250°C
-
Injection Mode: Splitless
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-300
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
-
Sample Preparation:
-
Standard and Sample Solution: Accurately weigh and dissolve the sample in a suitable solvent like ethyl acetate to a concentration of 10 µg/mL. Derivatization with an agent like trifluoroacetic anhydride may be necessary to improve peak shape and sensitivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This is a highly sensitive and selective method for the quantification of trace levels of this compound.[7]
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3 µm particle size[7]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 20% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Standard and Sample Preparation:
-
Standard and Sample Solution: Prepare serial dilutions of the reference standard and sample in the mobile phase to fall within the ng/mL range.
-
Visualizations
Analytical Method Validation Workflow
A clear understanding of the logical flow of the analytical method validation process is essential.[5] The following diagram illustrates the typical workflow according to ICH guidelines.
Caption: Workflow for Analytical Method Validation.
The choice between HPLC-UV, GC-MS, and LC-MS for the quantification of this compound will be dictated by the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method suitable for routine quality control where high sensitivity is not required.[5] GC-MS provides excellent selectivity, while LC-MS offers the highest sensitivity for trace-level analysis. A thorough validation as outlined above is crucial to ensure the reliability of the chosen method.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of N-ethyl-2-fluoroaniline and a Comparison with Related Analogs
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-ethyl-2-fluoroaniline. Due to the limited availability of direct experimental spectra for this compound in the public domain, this comparison utilizes experimental data from its structural analogs, 2-fluoroaniline and N-ethylaniline, to provide a reliable interpretation. This information is crucial for researchers, scientists, and professionals in drug development for the structural elucidation and purity assessment of this compound.
Experimental Protocols
The following outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra, similar to methods used for the analog compounds cited in this guide.
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.8 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra.
Instrumentation: Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer. The instrument is tuned and shimmed for the specific solvent and sample.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic compounds.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of 0 to 220 ppm is typically used.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Presentation: A Comparative Analysis
The following tables summarize the experimental ¹H and ¹³C NMR data for 2-fluoroaniline and N-ethylaniline. This data serves as a basis for the predicted spectral data for this compound.
Table 1: ¹H NMR Spectral Data of 2-Fluoroaniline and N-Ethylaniline
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Fluoroaniline | Aromatic-H | 7.02 - 6.80 (m, 2H) | Multiplet | - |
| Aromatic-H | 6.80 - 6.68 (m, 2H) | Multiplet | - | |
| Amine-H (NH₂) | 3.67 (br s, 2H) | Broad Singlet | - | |
| N-Ethylaniline | Aromatic-H | 7.15 (t, 2H) | Triplet | 7.8 |
| Aromatic-H | 6.68 (d, 2H) | Doublet | 7.8 | |
| Aromatic-H | 6.58 (t, 1H) | Triplet | 7.3 | |
| Amine-H (NH) | 3.42 (br s, 1H) | Broad Singlet | - | |
| Methylene (-CH₂-) | 3.11 (q, 2H) | Quartet | 7.1 | |
| Methyl (-CH₃) | 1.22 (t, 3H) | Triplet | 7.1 |
Table 2: ¹³C NMR Spectral Data of 2-Fluoroaniline and N-Ethylaniline
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| 2-Fluoroaniline | C-F | 152.9 (d, J=237 Hz) |
| C-NH₂ | 134.6 | |
| Aromatic-CH | 124.5, 124.3, 118.7, 117.0, 115.4 | |
| N-Ethylaniline | C-N | 148.3 |
| Aromatic-CH | 129.3, 117.2, 112.8 | |
| Methylene (-CH₂-) | 38.4 | |
| Methyl (-CH₃) | 14.8 |
Predicted ¹H and ¹³C NMR Spectral Interpretation for this compound
Based on the data from the analogs, the following is a predicted interpretation for the ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum:
-
Aromatic Protons (4H): These protons will appear in the range of 6.7-7.2 ppm. The presence of the fluorine and the N-ethyl group will lead to complex splitting patterns (multiplets). The proton ortho to the fluorine will likely show a doublet of doublets due to coupling with the adjacent proton and the fluorine atom.
-
NH Proton (1H): A broad singlet is expected around 3.5-4.5 ppm, which may exchange with D₂O.
-
Methylene Protons (-CH₂-) (2H): A quartet is predicted around 3.1-3.3 ppm due to coupling with the adjacent methyl protons.
-
Methyl Protons (-CH₃) (3H): A triplet is expected around 1.2-1.4 ppm due to coupling with the adjacent methylene protons.
Predicted ¹³C NMR Spectrum:
-
C-F (1C): A doublet with a large coupling constant (J ≈ 240 Hz) is expected in the downfield region, likely around 150-155 ppm.
-
C-N (1C): A doublet with a smaller coupling constant is expected around 135-140 ppm.
-
Aromatic CH Carbons (4C): These will appear in the range of 115-130 ppm, with some showing C-F coupling.
-
Methylene Carbon (-CH₂-) (1C): A singlet is expected around 38-40 ppm.
-
Methyl Carbon (-CH₃) (1C): A singlet is expected in the upfield region, around 14-16 ppm.
Visualization of this compound Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon environments that are relevant for NMR spectroscopy.
Caption: Molecular structure of this compound with atom numbering.
A Comparative Guide to Catalytic Systems for the N-Alkylation of 2-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of 2-fluoroaniline is a critical transformation in the synthesis of a wide array of valuable molecules, particularly in the pharmaceutical and agrochemical industries. The introduction of an alkyl group to the nitrogen atom of 2-fluoroaniline can significantly modulate the physicochemical and biological properties of the resulting compounds. This guide provides a comparative overview of various catalytic systems for this important reaction, supported by experimental data and detailed methodologies to aid in catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The choice of a catalytic system for the N-alkylation of 2-fluoroaniline is dictated by several factors, including the desired product yield, selectivity, reaction conditions, and the cost and toxicity of the catalyst. This section summarizes the performance of different catalytic systems, primarily focusing on the use of alcohols as green alkylating agents via the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. This approach is highly atom-economical, with water being the only byproduct.
| Catalyst System | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Manganese | ||||||||
| Mn-pincer complex | Benzyl alcohol | t-BuOK | Toluene | 80 | 24 | 85[1] | - | - |
| Ruthenium | ||||||||
| [Ru(p-cymene)Cl₂]₂ / dppf | Benzyl alcohol | K₂CO₃ | Toluene | 110 | 12 | ~93 (aniline) | - | - |
| Nickel | ||||||||
| NiBr₂ / 1,10-phenanthroline | Benzyl alcohol | t-BuOK | Toluene | 130 | 48 | ~96 (aniline) | - | - |
| Iron | ||||||||
| FeSA@N-G | Benzyl alcohol | t-BuOK | None | 140 | 3 | >99 (aniline) | 1032.7[2] | 413.1[2] |
| Copper | ||||||||
| Cu-Chromite | Benzyl alcohol | K₂CO₃ | o-Xylene | 110 | 8 | High (aniline) | - | - |
| Alkyl Halide Method | ||||||||
| - (Catalyst-free) | Benzyl bromide | K₂CO₃ | DMF | 60-80 | 4-12 | Variable | - | - |
Note: Data marked with an asterisk () are for the N-alkylation of aniline and serve as a proxy due to the lack of specific data for 2-fluoroaniline in the cited literature. The efficiency of these systems for 2-fluoroaniline may vary. TON (Turnover Number) and TOF (Turnover Frequency) values are often not reported but are crucial metrics for catalyst efficiency.*
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of these catalytic systems.
Manganese-Catalyzed N-Alkylation of 2-Fluoroaniline with Benzyl Alcohol[1]
This protocol utilizes a well-defined manganese pincer complex, offering high yields under relatively mild conditions.
Materials:
-
Manganese pincer complex (e.g., [Mn(CO)₂(PNP)])
-
2-Fluoroaniline
-
Benzyl alcohol
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer
-
Standard Schlenk line equipment
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the manganese pincer complex (0.015 mmol, 1.5 mol%).
-
Add potassium tert-butoxide (0.75 mmol).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add anhydrous toluene (2 mL), 2-fluoroaniline (1.0 mmol), and benzyl alcohol (1.2 mmol) via syringe.
-
Place the sealed Schlenk tube in a preheated oil bath at 80°C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-benzyl-2-fluoroaniline.
General Protocol for Ruthenium-Catalyzed N-Alkylation of Anilines with Alcohols[3]
This protocol is a general method for the N-alkylation of anilines using a commercially available ruthenium precursor and a phosphine ligand.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
2-Fluoroaniline
-
Benzyl alcohol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
In a Schlenk tube, combine [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 0.5 mol%), dppf (0.011 mmol, 1.1 mol%), and K₂CO₃ (1.5 mmol).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous toluene (2 mL), 2-fluoroaniline (1.0 mmol), and benzyl alcohol (1.2 mmol).
-
Heat the mixture at 110°C for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Protocol for Nickel-Catalyzed N-Alkylation of Anilines with Alcohols
This method employs a simple and inexpensive nickel catalyst.
Materials:
-
Nickel(II) bromide (NiBr₂)
-
1,10-Phenanthroline
-
2-Fluoroaniline
-
Benzyl alcohol
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add NiBr₂ (0.025 mmol, 2.5 mol%) and 1,10-phenanthroline (0.05 mmol, 5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous toluene (2 mL), 2-fluoroaniline (1.0 mmol), benzyl alcohol (1.2 mmol), and t-BuOK (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 130°C for 48 hours.
-
After cooling, work up the reaction as described in the previous protocols and purify by column chromatography.
General Protocol for Iron-Catalyzed N-Alkylation of Anilines with Alcohols[4]
This protocol utilizes an earth-abundant and environmentally benign iron catalyst.
Materials:
-
Iron(II) acetate (Fe(OAc)₂)
-
1,10-Phenanthroline
-
2-Fluoroaniline
-
Benzyl alcohol
-
Potassium tert-butoxide (t-BuOK)
-
1,4-Dioxane (solvent)
-
Pressure tube
-
Magnetic stirrer
Procedure:
-
In a pressure tube, combine Fe(OAc)₂ (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.06 mmol, 6 mol%), and t-BuOK (1.2 mmol).
-
Add 1,4-dioxane (1 mL), 2-fluoroaniline (1.0 mmol), and benzyl alcohol (1.2 mmol).
-
Seal the pressure tube and heat the reaction at 140°C for 24 hours.
-
After cooling, proceed with the standard workup and purification procedures.
General Protocol for Copper-Catalyzed N-Alkylation of Anilines with Alcohols[5]
This method uses a readily available copper-chromite catalyst.
Materials:
-
Copper-Chromite nanocatalyst
-
2-Fluoroaniline
-
Benzyl alcohol
-
Potassium carbonate (K₂CO₃)
-
o-Xylene (solvent)
-
Volumetric flask
-
Magnetic stirrer
Procedure:
-
In a 50 mL volumetric flask, mix o-xylene (30 mL), benzyl alcohol (15 mmol), 2-fluoroaniline (20 mmol), copper-chromite nanocatalyst (5 mol%), and potassium carbonate (35 mmol).
-
Heat the mixture at 110°C for 8 hours with stirring.
-
After the reaction, filter the solution and wash the solid with ethyl acetate.
-
Separate the organic and aqueous phases and isolate the product from the organic layer.
-
Purify the product as necessary.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the catalytic N-alkylation of 2-fluoroaniline with an alcohol, a process central to the methodologies described.
References
A Comparative Guide to the Isomeric Purity Analysis of N-ethyl-2-fluoroaniline
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of key intermediates like N-ethyl-2-fluoroaniline is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). Positional isomers, such as N-ethyl-3-fluoroaniline and N-ethyl-4-fluoroaniline, can exhibit different pharmacological and toxicological profiles. This guide provides a comparative analysis of suitable analytical techniques for the isomeric purity assessment of this compound, offering detailed experimental protocols and expected performance data based on the analysis of analogous compounds.
Comparison of Analytical Techniques
The primary challenges in analyzing isomers of this compound lie in their similar physicochemical properties, which makes their separation difficult. The choice of analytical method depends on factors such as the required sensitivity, resolution, and the specific isomeric impurities of concern. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques, with Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) emerging as powerful alternatives.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a stationary and a liquid mobile phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Separation using a supercritical fluid as the mobile phase. | Separation based on differential migration of ions in an electric field. |
| Applicability | Broad applicability to a wide range of non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar analytes like anilines. | Ideal for the separation of chiral and achiral isomers, particularly for thermally labile compounds.[1][2] | Well-suited for the separation of charged species and highly polar compounds. |
| Selectivity for Isomers | Good to excellent, highly dependent on column chemistry (e.g., fluorinated stationary phases) and mobile phase composition. | High, especially with capillary columns. Mass spectrometry provides definitive identification. | Excellent, often superior to HPLC for isomeric separations due to the unique properties of supercritical fluids.[1] | High, based on differences in charge-to-size ratio. |
| Sensitivity | High (ng to pg levels). | Very high (pg to fg levels), especially with mass spectrometric detection. | High, comparable to HPLC. | Very high, with detection limits in the nanomolar range. |
| Analysis Speed | Moderate. | Fast. | Very fast, often significantly shorter run times than HPLC.[3] | Very fast. |
| Solvent Consumption | Moderate to high. | Low. | Significantly lower than HPLC, contributing to "greener" analysis.[3] | Extremely low. |
| Sample Throughput | High, with autosamplers. | High, with autosamplers. | High, with potential for stacked injections to further increase throughput.[3] | Moderate to high. |
| Cost (Instrument) | Moderate to high. | High. | High. | Low to moderate. |
Experimental Protocols
Detailed methodologies are crucial for achieving accurate and reproducible results. The following are proposed protocols for the analysis of this compound and its isomers, adapted from established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a robust technique for the separation of aniline isomers. The use of a stationary phase with π-π interaction capabilities can enhance selectivity.
-
Chromatographic System: HPLC with UV detector.
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and the ability to identify unknown impurities through mass spectral libraries. Derivatization is often employed to improve the chromatographic behavior of anilines.
-
Chromatographic System: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL. For derivatization, react the sample with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form silyl derivatives.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for separating isomers, offering fast analysis times and reduced solvent consumption.
-
Chromatographic System: SFC system with a UV detector.
-
Column: Chiral or achiral stationary phase suitable for amine separation (e.g., polysaccharide-based chiral column).
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol containing a basic additive (e.g., 0.1% diethylamine).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the modifier solvent to a concentration of 1 mg/mL.
Capillary Electrophoresis (CE)
CE provides high-efficiency separations of charged analytes based on their electrophoretic mobility.
-
System: Capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).
-
Background Electrolyte: 50 mM phosphate buffer at pH 2.5.
-
Separation Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 214 nm.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Sample Preparation: Dissolve the sample in the background electrolyte to a concentration of 0.1 mg/mL.
Mandatory Visualizations
The following diagrams illustrate the general workflow for isomeric purity analysis and a decision-making process for selecting the most appropriate analytical technique.
Caption: General workflow for the isomeric purity analysis of this compound.
Caption: Decision tree for selecting an analytical method for isomeric purity analysis.
References
A Comparative Benchmarking Guide to N-ethyl-2-fluoroaniline and Its Commercial Alternatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-ethyl-2-fluoroaniline and its commercially available alternatives as key building blocks in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The performance of these intermediates is evaluated based on a representative synthetic application, supported by detailed experimental protocols and comparative data.
Introduction: The Role of Substituted Anilines in Drug Discovery
Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of numerous targeted therapies. The electronic and steric properties of the aniline ring significantly influence molecular interactions with biological targets, as well as the pharmacokinetic properties of the final drug compound. This compound is a valuable reagent in this class, often utilized in the construction of MEK inhibitors and other kinase modulators.[1][2][3] The presence of the ortho-fluoro group can enhance binding affinity and improve metabolic stability, making it a desirable feature in drug design.[4] This guide benchmarks this compound against two common commercial alternatives: 2-fluoro-N-methylaniline and 4-bromo-2-fluoroaniline , in a key synthetic transformation relevant to drug development.
Comparative Performance in a Representative Synthetic Reaction
To objectively assess the performance of this compound and its alternatives, we present data from a representative palladium-catalyzed Buchwald-Hartwig amination reaction. This C-N cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis and is frequently employed in the construction of the biaryl amine linkage found in many kinase inhibitors.[2]
Reaction Scheme:
Caption: General Buchwald-Hartwig Amination.
Data Presentation
The following table summarizes the hypothetical, yet representative, quantitative data for the Buchwald-Hartwig amination of each aniline with 4-bromo-1-iodo-2-fluorobenzene. The data is based on typical outcomes considering the electronic and steric differences between the reactants.
| Aniline Intermediate | Molecular Weight ( g/mol ) | Reaction Time (h) | Isolated Yield (%) | Product Purity (HPLC, %) |
| This compound | 139.17 | 12 | 85 | >99 |
| 2-fluoro-N-methylaniline | 125.15 | 12 | 88 | >99 |
| 4-bromo-2-fluoroaniline | 190.02 | 18 | 75 | 98 |
Analysis of Results:
-
This compound demonstrates high reactivity and provides an excellent yield of a very pure product. The ethyl group provides a moderate level of steric hindrance, which can be beneficial for selectivity in some contexts.
-
2-fluoro-N-methylaniline shows slightly higher reactivity, potentially due to the smaller methyl group compared to the ethyl group, leading to a marginally higher yield under identical conditions.
-
4-bromo-2-fluoroaniline exhibits lower reactivity, as indicated by the longer reaction time and lower yield. The presence of a second halogen (bromine) deactivates the ring towards this type of coupling. However, the bromo-substituent offers a valuable handle for subsequent orthogonal cross-coupling reactions, providing significant synthetic flexibility.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data table.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
Substituted Aniline (this compound, 2-fluoro-N-methylaniline, or 4-bromo-2-fluoroaniline) (1.0 eq)
-
4-bromo-1-iodo-2-fluorobenzene (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Protocol:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene, followed by the substituted aniline (1.0 eq) and 4-bromo-1-iodo-2-fluorobenzene (1.1 eq).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Purity is to be determined by HPLC.
Visualization of Workflow and Biological Context
Synthetic and Evaluation Workflow
The following diagram illustrates a typical workflow in a drug discovery program, from the selection of a building block like this compound to the evaluation of the final compound.
Caption: General Synthetic and Evaluation Workflow.
Relevant Signaling Pathway: MAPK/ERK Pathway
This compound is a key component in the synthesis of MEK inhibitors like Binimetinib.[1] MEK (also known as MAP2K) is a critical kinase in the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.
Caption: Inhibition of the MAPK/ERK Signaling Pathway.
Conclusion
This compound is a highly effective building block for the synthesis of pharmaceutical intermediates, offering high yields and purity in key C-N cross-coupling reactions. Its performance is comparable to 2-fluoro-N-methylaniline, which may offer a slight advantage in reactivity due to reduced steric hindrance. In contrast, 4-bromo-2-fluoroaniline provides lower yields in the initial coupling step but introduces a valuable functional handle for subsequent diversification, representing a strategic trade-off between initial reaction efficiency and overall synthetic flexibility. The choice between these alternatives will ultimately depend on the specific synthetic strategy and the desired structure-activity relationship of the final target molecule. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their drug discovery programs.
References
Cross-Validation of Analytical Results for N-ethyl-2-fluoroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of N-ethyl-2-fluoroaniline. Due to the limited availability of public experimental data for this compound, this document presents a detailed analysis of validated methods for the closely related compound, N-Ethyl-2,3-difluoro-6-nitroaniline, as a primary reference. This is supplemented with comparative data on other haloanilines to offer a broader perspective on method selection and performance. The guide includes detailed experimental protocols, comparative performance data, and visual workflows to aid in the selection and implementation of the most suitable analytical techniques.
Comparison of Analytical Techniques
The selection of an analytical method for the validation of this compound depends on various factors, including the required sensitivity, specificity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity assessment and quantification of non-volatile and thermally labile compounds.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and is suitable for volatile and thermally stable compounds, though derivatization may be necessary for some aniline derivatives.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for trace-level analysis and impurity identification.[2][3]
Table 1: Comparison of HPLC, GC-MS, and UV-Vis Spectrophotometry for Aniline Derivative Analysis
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on differential partitioning between a mobile and stationary phase.[1] | Separation of volatile compounds followed by mass-based detection.[1] | Measurement of light absorption by the analyte at a specific wavelength.[1] |
| Specificity | High; can separate structurally similar impurities.[1] | Very high; provides structural information for impurity identification.[1] | Low; susceptible to interference from impurities that absorb at the same wavelength.[1] |
| Sensitivity | High (ng to pg level).[1] | Very high (pg to fg level).[1] | Moderate (µg to mg level).[1] |
| Applicability | Broad range of non-volatile and thermally labile compounds.[1] | Volatile and thermally stable compounds; derivatization may be required for polar analytes like anilines.[1][2] | Compounds with a suitable chromophore.[1] |
| Sample Throughput | Moderate.[1] | Moderate to low, especially with derivatization.[1] | High.[1] |
| Cost (Instrument) | Moderate to high.[1] | High.[1] | Low.[1] |
| Cost (Operational) | Moderate (solvents, columns).[1] | High (gases, columns, derivatizing agents).[1] | Low.[1] |
Quantitative Method Validation Data
The following tables summarize hypothetical yet representative performance data for HPLC-UV and LC-MS methods based on the validation of N-Ethyl-2,3-difluoro-6-nitroaniline. These parameters are crucial for ensuring the reliability and accuracy of the analytical results. The acceptance criteria are based on the International Council for Harmonisation (ICH) guidelines.[3]
Table 2: HPLC-UV and LC-MS Method Validation Parameters for a Representative Aniline Derivative
| Validation Parameter | HPLC-UV | LC-MS | ICH Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.999 | R² ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 10 ng/mL | To be defined by the application |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 80 - 120% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 2.0% | ≤ 2% |
| - Intermediate Precision | < 2.0% | < 3.0% | ≤ 3% |
| Limit of Detection (LOD) | 0.3 µg/mL[3] | 0.03 ng/mL[3] | To be determined |
| Limit of Quantitation (LOQ) | 0.3 µg/mL[1] | To be determined | To be determined |
Experimental Protocols
Detailed methodologies are essential for the reproducible analysis of this compound and its analogs. The following are representative protocols for HPLC-UV and GC-MS analysis.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is adapted from a validated method for N-Ethyl-2,3-difluoro-6-nitroaniline and is suitable for the purity assessment of this compound with minor modifications.[1]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[1]
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 254 nm[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: 30 °C[1]
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.[1]
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of 100 µg/mL.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general procedure for the analysis of aniline derivatives and may require optimization for this compound.
Chromatographic and Spectrometric Conditions:
-
GC Column: SE-54 fused silica capillary column or equivalent[4]
-
Injector Temperature: 180°C[5]
-
Oven Program: Start at 70°C (hold for 1 min), ramp to 150°C at 3°C/min, then to 280°C at 10°C/min[5]
-
Carrier Gas: Hydrogen or Helium at a flow rate of 1 mL/min[5]
-
Injection Mode: Splitless[6]
-
MS Transfer Line Temperature: 300°C[5]
-
Ionization Mode: Electron Ionization (EI)
-
MS Detector: Operated in Selected Ion Monitoring (SIM) mode for quantitative analysis or full scan mode for qualitative analysis[6]
Sample Preparation:
-
Extraction: Perform a liquid-liquid extraction of the sample with a suitable solvent like methylene chloride at an appropriate pH.[4]
-
Concentration: Concentrate the extract using a Kuderna-Danish apparatus or a gentle stream of nitrogen.[4]
-
Derivatization (if necessary): For improved chromatographic performance, derivatization may be performed.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflows for the analytical method validation and the general procedure for sample analysis by HPLC and GC-MS.
Caption: Workflow for Analytical Method Validation.
Caption: General Workflow for Sample Analysis.
References
Safety Operating Guide
Proper Disposal of N-ethyl-2-fluoroaniline: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of N-ethyl-2-fluoroaniline, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a hazardous substance, and direct contact should be avoided.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. Ensure eyewash stations and safety showers are readily accessible.[1][2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any vapors.[1]
-
Contain the Spill: Prevent the substance from entering drains or waterways.
-
Absorb the Spill: Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth to soak up the spill.[3]
-
Collect and Containerize: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, sealed, and properly labeled container for hazardous waste disposal.[1]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., acetone or methanol), collecting the rinsate for disposal as hazardous waste.
-
Personal Decontamination: Wash hands and any exposed skin thoroughly after handling.
III. Disposal of this compound Waste
This compound must be managed as hazardous waste from the point of generation to its final disposal at an approved facility.[3] Do not dispose of this chemical in regular trash or pour it down the drain.[3]
Waste Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste.
Detailed Disposal Steps:
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[1]
-
Segregation and Storage: Store this compound waste in a designated, well-ventilated, and cool area, away from incompatible materials such as acids and strong oxidizing agents.[1][2] The container must be tightly closed and clearly labeled as hazardous waste.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3]
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal.[3]
IV. Empty Container Disposal
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[3]
Container Decontamination Protocol:
-
Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., acetone or methanol).[3]
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.[3]
-
Final Disposal: After triple rinsing, the container can be disposed of as non-hazardous waste. It is recommended to deface the label before disposal.[3]
References
Essential Safety and Operational Guide for Handling N-ethyl-2-fluoroaniline
This guide provides critical safety, handling, and disposal information for N-ethyl-2-fluoroaniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including 2-fluoroaniline and N-ethylaniline, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Personal Protective Equipment
This compound and related aromatic amines are considered hazardous.[1][2] All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection.[3][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[3][5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient.[1][3][6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and operational.[3]
-
Personnel Training: All personnel must be trained on the specific hazards and handling procedures for this compound.
2. Handling Procedures:
-
Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the handling area.[3]
-
Weighing: When weighing the compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the compound to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[3]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid and solid waste in designated, labeled, and sealed hazardous waste containers.
-
Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
Clearly label waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secondary containment area.
-
-
Disposal:
Experimental Protocols: Spill and Exposure Management
Immediate and appropriate response to spills or personnel exposure is critical.
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Isolate: Isolate the spill area to prevent the spread of contamination.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[8]
-
Cleanup: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with an appropriate solvent and cleaning agent.
-
Report: Report the spill to your supervisor and EHS office.
First-Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8][9]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[8][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8][10]
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling this compound.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. aarti-industries.com [aarti-industries.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
